Product packaging for DCZ0415(Cat. No.:)

DCZ0415

Cat. No.: B2976982
M. Wt: 356.4 g/mol
InChI Key: LOXMLWHUIONWMI-UHFFFAOYSA-N
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Description

Novel inhibitor of TRIP13, suppressing multiple myeloma progression>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H20N2O2 B2976982 DCZ0415

Properties

IUPAC Name

4-[4-(pyridin-4-ylmethyl)phenyl]-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2/c26-22-20-16-5-6-17(19-12-18(16)19)21(20)23(27)25(22)15-3-1-13(2-4-15)11-14-7-9-24-10-8-14/h1-10,16-21H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOXMLWHUIONWMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC=C(C=C5)CC6=CC=NC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and Synthesis of DCZ0415: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper on the First-in-Class TRIP13 Inhibitor

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and pharmacological effects of DCZ0415, a pioneering small-molecule inhibitor of the Thyroid Receptor-Interacting Protein 13 (TRIP13). Designed for researchers, scientists, and professionals in drug development, this document details the scientific journey from target identification to the preclinical validation of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of its molecular interactions.

Discovery of this compound: A Structure-Based Approach

The discovery of this compound was a significant milestone in targeting the AAA-ATPase family of proteins, which have been historically challenging for small-molecule drug development. The inhibitor was identified through a structure-based drug design approach, which was enabled by the successful resolution of the wild-type human TRIP13 crystal structure at 2.6 Å.[1][2] This high-resolution structure provided critical insights into the ATP-binding pocket of TRIP13, paving the way for the identification of molecules with the potential for high-affinity binding.

Subsequent screening and optimization led to the identification of this compound as a potent and specific inhibitor of TRIP13.[1][2] Its chemical name is 2-(4-(4-pyridinyl-methyl)-phenyl)-4,4a,5,5a,6,6a-hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3-dione.[3]

Chemical Synthesis

While this compound is commercially available from suppliers such as MedChemExpress for research purposes, a detailed, publicly available, step-by-step synthesis protocol has not been identified in the reviewed scientific literature.[4][5] This suggests that the synthesis route may be proprietary.

Mechanism of Action: Direct Inhibition of TRIP13

This compound functions as a direct inhibitor of TRIP13. The binding of this compound to TRIP13 has been rigorously confirmed through multiple biophysical and biochemical assays, including pull-down assays, Nuclear Magnetic Resonance (NMR) spectroscopy, and Surface Plasmon Resonance (SPR).[3][6] These studies have demonstrated a direct and specific interaction between this compound and the TRIP13 protein, leading to the inhibition of its ATPase activity.

cluster_0 Binding Confirmation Workflow A Recombinant TRIP13 Protein C Pull-down Assay A->C D NMR Spectroscopy A->D E Surface Plasmon Resonance (SPR) A->E B This compound Compound B->C B->D B->E F Confirmation of Direct Binding C->F D->F E->F

A simplified workflow for confirming the direct binding of this compound to the TRIP13 protein.

Modulation of Key Signaling Pathways

The inhibition of TRIP13 by this compound instigates a cascade of downstream effects on several critical signaling pathways implicated in cancer progression. The compound has been shown to inactivate multiple oncogenic pathways, thereby inhibiting cell proliferation, survival, and metastasis.

The TRIP13-FGFR4-STAT3 Axis

This compound has been demonstrated to inhibit the TRIP13-FGFR4-STAT3 signaling axis.[4][7] TRIP13 promotes the expression of Fibroblast Growth Factor Receptor 4 (FGFR4), which in turn activates the Signal Transducer and Activator of Transcription 3 (STAT3). By inhibiting TRIP13, this compound leads to the downregulation of FGFR4 and subsequent inactivation of STAT3, a key transcription factor for many pro-cancerous genes.

This compound This compound TRIP13 TRIP13 This compound->TRIP13 FGFR4 FGFR4 TRIP13->FGFR4 Upregulates STAT3 STAT3 FGFR4->STAT3 Activates Transcription Gene Transcription (Proliferation, Survival) STAT3->Transcription

This compound inhibits the TRIP13-FGFR4-STAT3 signaling pathway.
NF-κB and Wnt/β-catenin Pathways

This compound also leads to the inactivation of the NF-κB and Wnt/β-catenin signaling pathways.[4][8] The compound decreases the levels of phosphorylated IκBα and phosphorylated NF-κB, key components of the NF-κB pathway.[5] Additionally, it reduces the expression of β-catenin and its downstream targets, such as cyclin D1 and T-cell factor 1 (TCF1), leading to the suppression of the Wnt/β-catenin pathway.[4]

cluster_0 NF-κB Pathway cluster_1 Wnt/β-catenin Pathway This compound This compound TRIP13 TRIP13 This compound->TRIP13 NFKB p-IκBα / p-NF-κB TRIP13->NFKB Activates Wnt β-catenin / Cyclin D1 TRIP13->Wnt Activates Cancer_Progression Cancer Progression NFKB->Cancer_Progression Wnt->Cancer_Progression

This compound-mediated inhibition of TRIP13 leads to the inactivation of NF-κB and Wnt/β-catenin pathways.

Pharmacological Effects of this compound

This compound exhibits potent anti-cancer activity in a variety of preclinical models, including colorectal cancer, multiple myeloma, pancreatic cancer, and hepatocellular carcinoma.[4][5][6][9]

In Vitro Efficacy

In cell-based assays, this compound has been shown to inhibit cancer cell proliferation, induce cell cycle arrest, and promote apoptosis.

Table 1: In Vitro Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeAssayEndpointResultReference
Multiple Myeloma (various)Multiple MyelomaCell ViabilityIC501.0–10 µM[10]
NCI-H929Multiple MyelomaCell ViabilityIC509.64 µM[3]
HuH7Hepatocellular CarcinomaCell ViabilityIC505.649 µM[5]
HCCLM3Hepatocellular CarcinomaCell ViabilityIC5016.65 µM[5]
Hep3BHepatocellular CarcinomaCell ViabilityIC5012.84 µM[5]
Colorectal Cancer (various)Colorectal CancerCell Cycle AnalysisCell Cycle ArrestG2/M phase[4]
Multiple Myeloma (various)Multiple MyelomaCell Cycle AnalysisCell Cycle ArrestG0/G1 phase[5]
Multiple Myeloma (various)Multiple MyelomaApoptosis AssayApoptosis InductionDose-dependent increase[5]
In Vivo Efficacy

In animal models, this compound has demonstrated significant anti-tumor and anti-metastatic effects.

Table 2: In Vivo Activity of this compound in Mouse Models

Cancer TypeMouse ModelDosageEffectReference
Colorectal CancerXenograft (NSG mice)25 mg/kg (i.p., every other day)Reduced tumor growth[4]
Colorectal CancerTail-vein Metastasis ModelNot specifiedReduced distant metastasis[4]
Multiple MyelomaXenograft (immune-deficient mice)50 mg/kg/day (i.p., for 14 days)Reduced tumor growth[5]
Pancreatic CancerSyngeneicNot specifiedEnhanced anti-tumor immunity[9]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize this compound.

Cell Viability Assay (MTT Assay)
  • Cell Seeding : Cancer cells are seeded in 96-well plates at a specified density and allowed to adhere overnight.

  • Compound Treatment : Cells are treated with various concentrations of this compound (e.g., serially diluted) or DMSO as a vehicle control for a specified duration (e.g., 4 days).[7]

  • MTT Incubation : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the vehicle-treated control.

Western Blot Analysis
  • Cell Lysis : Cells treated with this compound or control are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Protein concentration is determined using a BCA protein assay.

  • SDS-PAGE : Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer : Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting : The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., TRIP13, FGFR4, p-STAT3, β-catenin) overnight at 4°C.

  • Secondary Antibody Incubation : The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection : The signal is visualized using an enhanced chemiluminescence (ECL) detection system.[4]

In Vivo Xenograft Mouse Model
  • Cell Implantation : A specified number of cancer cells (e.g., 0.25 x 10^6) are subcutaneously injected into the flank of immunodeficient mice (e.g., NSG mice).[4]

  • Tumor Growth : Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration : Mice are randomized into treatment and vehicle control groups. This compound is administered intraperitoneally (i.p.) at a specified dose and schedule (e.g., 25 mg/kg every other day).[4]

  • Tumor Measurement : Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Endpoint : At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting or immunohistochemistry).[4]

A Subcutaneous injection of cancer cells into mice B Tumor growth to 100-200 mm³ A->B C Randomization into Vehicle and this compound groups B->C D Intraperitoneal injection of This compound (e.g., 25 mg/kg) C->D E Regular measurement of tumor volume D->E Repeated F Tumor excision and weight measurement E->F G Analysis of tumor tissue F->G

A generalized workflow for assessing the in vivo efficacy of this compound using a xenograft model.

Conclusion and Future Perspectives

This compound has emerged as a critical tool for elucidating the biological functions of TRIP13 and for validating it as a viable therapeutic target in various cancers. Its discovery through a structure-based approach underscores the power of this strategy in developing inhibitors for challenging targets. The potent in vitro and in vivo anti-cancer activities of this compound, coupled with its ability to modulate key oncogenic signaling pathways, provide a strong rationale for the further development of TRIP13 inhibitors as a novel class of anti-cancer agents.[4] Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound-based compounds to advance them into clinical trials.

References

Preliminary In-Vitro Efficacy of DCZ0415: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary in-vitro studies on the efficacy of DCZ0415, a small-molecule inhibitor of Thyroid Receptor-Interacting Protein 13 (TRIP13). The data and protocols presented herein are synthesized from publicly available research, offering a comprehensive resource for professionals in the field of oncology and drug development.

Quantitative Efficacy Data

The in-vitro efficacy of this compound has been evaluated across various cancer cell lines, demonstrating potent anti-proliferative and pro-apoptotic effects. The following tables summarize the key quantitative findings from these studies.

Table 1: Anti-proliferative Activity of this compound in Hepatocellular Carcinoma (HCC) Cell Lines

Cell LineIC50 (μM)Assay
HuH75.649CCK8
HCCLM316.65CCK8
Hep3B12.84CCK8

IC50 values represent the concentration of this compound required to inhibit 50% of cell growth.[1][2]

Table 2: Effects of this compound on Colorectal Cancer (CRC) Cell Lines

Cell LineEffectObservation
RKO, LS174T, SW480, HT29Decreased Cell ViabilityDose-dependent reduction in viability.[3]
RKO, LS174T, SW480, HT29Inhibition of Colony FormationSignificant reduction in colony formation with this compound treatment.[3]
RKOCell Cycle ArrestIncreased cell population in the G2/M phase.[3]
RKO, LS174T, SW480, HT29Induction of ApoptosisIncreased apoptosis observed with Annexin V/PI staining.[3][4]

Key Signaling Pathways Targeted by this compound

This compound exerts its anti-tumor effects by modulating several critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.

FGFR4/STAT3 Signaling Pathway

This compound has been shown to inactivate the FGFR4/STAT3 signaling axis. This pathway is crucial for tumor growth and progression in several cancers. By inhibiting TRIP13, this compound leads to a downstream reduction in the expression of Fibroblast Growth Factor Receptor 4 (FGFR4) and the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[3][5][6]

FGFR4_STAT3_Pathway This compound This compound TRIP13 TRIP13 This compound->TRIP13 FGFR4 FGFR4 TRIP13->FGFR4 STAT3 STAT3 FGFR4->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Proliferation Cell Proliferation Metastasis pSTAT3->Proliferation

Caption: this compound inhibits TRIP13, leading to the inactivation of the FGFR4/STAT3 signaling pathway.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is another key target of this compound. Inhibition of this pathway contributes to the suppression of cancer cell proliferation and epithelial-mesenchymal transition (EMT). This compound treatment results in decreased levels of β-catenin and its downstream target, cyclin D1.[3][5]

Wnt_Beta_Catenin_Pathway cluster_inhibition This compound Inhibition cluster_pathway Wnt/β-catenin Pathway This compound This compound TRIP13 TRIP13 This compound->TRIP13 Wnt_Signal Wnt Signal TRIP13->Wnt_Signal Modulates Beta_Catenin β-catenin Wnt_Signal->Beta_Catenin TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF CyclinD1 Cyclin D1 TCF_LEF->CyclinD1 EMT EMT TCF_LEF->EMT Proliferation Proliferation CyclinD1->Proliferation Metastasis Metastasis EMT->Metastasis

Caption: this compound-mediated inhibition of TRIP13 downregulates the Wnt/β-catenin signaling pathway.

NF-κB Signaling Pathway

This compound has also been demonstrated to inactivate the NF-κB signaling pathway, a critical regulator of inflammation, immunity, and cell survival. This inhibition is observed through the reduced phosphorylation of IKKα/β and NF-κBp65.[3][5][7]

NFkB_Pathway This compound This compound TRIP13 TRIP13 This compound->TRIP13 IKK IKKα/β TRIP13->IKK Activates pIKK p-IKKα/β IKK->pIKK NFkB NF-κBp65 pIKK->NFkB pNFkB p-NF-κBp65 NFkB->pNFkB Gene_Expression Target Gene Expression (Proliferation, Anti-apoptosis) pNFkB->Gene_Expression

Caption: this compound inhibits the NF-κB signaling pathway by reducing the phosphorylation of key components.

Experimental Protocols

The following sections detail the methodologies for key in-vitro experiments used to evaluate the efficacy of this compound.

Cell Viability Assay (MTT/CCK8)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound and a vehicle control for a specified duration (e.g., 48 or 72 hours).

  • Add MTT or CCK8 reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed Cells (96-well plate) Adherence Overnight Adherence Seed_Cells->Adherence Treatment Treat with this compound & Vehicle Control Adherence->Treatment Add_Reagent Add MTT/CCK8 Reagent Treatment->Add_Reagent Incubate Incubate Add_Reagent->Incubate Read_Absorbance Measure Absorbance Incubate->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability

Caption: A generalized workflow for determining cell viability after this compound treatment.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Culture cells to a suitable confluency and treat with this compound or vehicle control for the desired time.

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells with cold PBS and resuspend them in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature.

  • Analyze the stained cells by flow cytometry to quantify the different cell populations.[2][3][4]

Colony Formation Assay

This assay assesses the ability of single cells to proliferate and form colonies, a measure of clonogenic survival.

Protocol:

  • Prepare a single-cell suspension of the desired cancer cell line.

  • Seed a low number of cells into multi-well plates.

  • Treat the cells with various concentrations of this compound or a vehicle control.

  • Incubate the plates for an extended period (e.g., 10-14 days) to allow for colony formation.

  • Fix the colonies with a suitable fixative (e.g., methanol or glutaraldehyde) and stain them with crystal violet.

  • Count the number of colonies in each well to determine the surviving fraction.[3][8][9]

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular mechanisms of this compound action.

Protocol:

  • Lyse this compound-treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the protein of interest.

  • Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3][4][10]

Conclusion

The preliminary in-vitro data strongly suggest that this compound is a potent anti-cancer agent with a multi-faceted mechanism of action. Its ability to inhibit key signaling pathways, reduce cell proliferation, and induce apoptosis in various cancer cell lines provides a solid rationale for further preclinical and clinical investigation. The experimental protocols outlined in this guide serve as a valuable resource for researchers seeking to build upon these foundational studies.

References

Early Preclinical Research on DCZ0415 in Colorectal Cancer Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide synthesizes the early preclinical research on DCZ0415, a small-molecule inhibitor of Thyroid Receptor-Interacting Protein 13 (TRIP13), in various colorectal cancer (CRC) models. The data and methodologies presented are drawn from foundational studies investigating the compound's mechanism of action and anti-tumor efficacy.

Core Findings: this compound's Impact on Colorectal Cancer Models

This compound has demonstrated significant anti-tumor activity in preclinical colorectal cancer models.[1][2][3] The compound has been shown to decrease cell proliferation, induce cell cycle arrest at the G2-M phase, and promote apoptosis in CRC cells.[1][2][3] These effects were observed irrespective of the mutational status of p53, KRAS, BRAF, or microsatellite instability, suggesting a broad potential applicability for this targeted therapy.[1][2][3]

In vivo studies using xenograft models in immunocompromised mice have further substantiated these findings, showing that administration of this compound leads to a reduction in tumor growth and metastasis.[1][2][3] Mechanistically, this compound exerts its effects by inhibiting the TRIP13-FGFR4-STAT3 axis and inactivating the NF-κB and Wnt/β-catenin signaling pathways.[1][2][3] Furthermore, in a syngeneic CRC model, this compound treatment was found to induce an anti-tumor immune response.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the early preclinical evaluation of this compound in colorectal cancer cell lines and xenograft models.

Table 1: In Vitro Efficacy of this compound on Colorectal Cancer Cell Lines

Cell LineGenetic AlterationsAssay TypeEndpointThis compound ConcentrationResult
RKOKRAS WT, BRAF WT, p53 WTMTT AssayCell ViabilitySerially DilutedDose-dependent decrease
LS174TKRAS G12D, p53 WTMTT AssayCell ViabilitySerially DilutedDose-dependent decrease
SW480KRAS G12V, p53 R273HMTT AssayCell ViabilitySerially DilutedDose-dependent decrease
HT29BRAF V600E, p53 R273HMTT AssayCell ViabilitySerially DilutedDose-dependent decrease
Various CRC CellsN/AColony FormationColony Number5, 10, 20 µMDose-dependent decrease
Various CRC CellsN/ACell Cycle Analysis% of Cells in G2/M24h treatmentIncrease in G2/M phase
Various CRC CellsN/AAnnexin V/PI StainingApoptosis10, 20 µM (48h)Increased apoptosis

Data extracted from studies demonstrating the impact of this compound on CRC cell viability and proliferation.[4][5]

Table 2: In Vivo Efficacy of this compound in a Colorectal Cancer Xenograft Model

Animal ModelTreatment GroupDosage and AdministrationTumor VolumeTumor Weight
Immunocompromised NSG MiceVehicleN/AControlControl
Immunocompromised NSG MiceThis compound25 mg·kg⁻¹ (alternate days, 12 doses)Significantly Reduced (P = 0.0002)Significantly Lower

Data from a study where CRC cells were subcutaneously injected into mice, and treatment began once tumors reached 100–200 mm³.[3]

Key Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways affected by this compound and a general workflow for evaluating its anti-tumor effects.

DCZ0415_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand FGFR4 FGFR4 Ligand->FGFR4 STAT3 STAT3 FGFR4->STAT3 TRIP13 TRIP13 TRIP13->FGFR4 stabilizes p-STAT3 p-STAT3 STAT3->p-STAT3 Gene_Expression EMT & Proliferation Gene Expression p-STAT3->Gene_Expression IKK IKK p-IKK p-IKK IKK->p-IKK NF-kB NF-kB p-IKK->NF-kB p-NF-kB p-NF-kB NF-kB->p-NF-kB p-NF-kB->Gene_Expression beta-catenin beta-catenin TCF1 TCF1 beta-catenin->TCF1 This compound This compound This compound->TRIP13 inhibits This compound->beta-catenin inhibits This compound->TCF1 inhibits CyclinD1 CyclinD1 This compound->CyclinD1 inhibits TCF1->CyclinD1

Caption: this compound inhibits TRIP13, leading to downstream inactivation of key oncogenic signaling pathways.

Experimental_Workflow CRC_Cells Colorectal Cancer Cell Lines DCZ0415_Treatment This compound Treatment (Varying Concentrations) CRC_Cells->DCZ0415_Treatment Tumor_Implantation Subcutaneous Injection of CRC Cells CRC_Cells->Tumor_Implantation In_Vitro_Assays In Vitro Assays DCZ0415_Treatment->In_Vitro_Assays Cell_Viability Cell Viability (MTT) In_Vitro_Assays->Cell_Viability Colony_Formation Colony Formation In_Vitro_Assays->Colony_Formation Cell_Cycle Cell Cycle Analysis In_Vitro_Assays->Cell_Cycle Apoptosis_Assay Apoptosis (Annexin V) In_Vitro_Assays->Apoptosis_Assay Western_Blot Western Blot (Protein Expression) In_Vitro_Assays->Western_Blot In_Vivo_Model In Vivo Xenograft Model (Immunocompromised Mice) DCZ0415_Administration This compound Administration In_Vivo_Model->DCZ0415_Administration Tumor_Implantation->In_Vivo_Model Tumor_Measurement Tumor Growth Measurement DCZ0415_Administration->Tumor_Measurement Endpoint_Analysis Endpoint Analysis (Tumor Weight, IHC) Tumor_Measurement->Endpoint_Analysis

References

The Foundational Role of TRIP13 in Oncology: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

An In-depth Examination of Thyroid Hormone Receptor Interacting Protein 13 (TRIP13) as a Key Regulator in Cancer Progression and a Promising Therapeutic Target

This technical guide provides a comprehensive overview of the foundational knowledge surrounding the function of Thyroid Hormone Receptor Interacting Protein 13 (TRIP13) in cancer. Designed for researchers, scientists, and drug development professionals, this document synthesizes current understanding of TRIP13's molecular mechanisms, its role in critical signaling pathways, and its impact on tumorigenesis, metastasis, and therapeutic resistance. The guide includes a compilation of quantitative data, detailed experimental protocols for studying TRIP13, and visualizations of its intricate signaling networks.

Core Functions and Mechanisms of TRIP13 in Cancer

Thyroid Hormone Receptor Interacting Protein 13 (TRIP13) is a member of the AAA+ (ATPases Associated with diverse cellular Activities) superfamily of proteins.[1][2][3] It plays a crucial role in the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[4] Dysregulation of TRIP13 has been widely implicated in the development and progression of numerous cancers.

Overexpression of TRIP13 is a common feature across a wide spectrum of human malignancies, including non-small cell lung cancer (NSCLC), breast cancer, bladder cancer, hepatocellular carcinoma (HCC), colorectal cancer, and multiple myeloma.[2][5][6][7][8][9] Elevated TRIP13 levels are frequently associated with advanced tumor stages, poor prognosis, and resistance to chemotherapy and radiation.[1][2][10]

The primary oncogenic functions of TRIP13 stem from its roles in:

  • Mitotic Checkpoint Override: TRIP13, in conjunction with its adaptor protein p31comet, facilitates the disassembly of the Mitotic Checkpoint Complex (MCC). This action effectively silences the SAC, allowing cells with improperly attached chromosomes to proceed through mitosis. This can lead to chromosomal instability (CIN), a hallmark of many cancers.

  • DNA Damage Repair: TRIP13 is involved in the regulation of DNA double-strand break (DSB) repair pathways.[11] It has been shown to promote non-homologous end joining (NHEJ), an error-prone repair mechanism, which can contribute to the accumulation of genomic alterations and chemoresistance.[11]

  • Signaling Pathway Modulation: TRIP13 influences several key oncogenic signaling pathways, including the PI3K/AKT/mTOR and Wnt/β-catenin pathways, to promote cancer cell proliferation, survival, and invasion.[4][12]

  • Immune Evasion: Emerging evidence suggests that TRIP13 overexpression can contribute to an immunosuppressive tumor microenvironment by negatively influencing the infiltration and function of immune cells such as T cells and dendritic cells.[12][13]

Quantitative Data on TRIP13 in Cancer

The following tables summarize key quantitative data regarding TRIP13 expression in various cancers and the functional consequences of its altered expression.

Table 1: TRIP13 Expression Levels in Human Cancers

Cancer TypeTissueMethodFindingReference
Non-Small Cell Lung Cancer (NSCLC)Tumor vs. Para-carcinomaReal-Time PCR2.3-fold higher mRNA expression in carcinoma[3]
NSCLCTumor vs. Adjacent NormalTCGA Database AnalysisUpregulated in NSCLC tissues[1]
Breast CancerTumor vs. NormalWestern Blot & IHCHigher protein expression in tumor tissues[2]
Bladder CancerTumor vs. Adjacent NormalTMA & TCGA Database21.7% high expression in tumors vs. 2.2% in normal[7]
Hepatocellular Carcinoma (HCC)Tumor vs. NormalTCGA & GEO DatabasesSignificantly higher mRNA expression in tumor tissues[5]
Colorectal Cancer (CRC)Tumor vs. NormalImmunoblotIncreased protein expression in CRC tissues[8]

Table 2: Functional Impact of Altered TRIP13 Expression in Cancer Cells

Cancer Cell LineExperimental ApproachEffectQuantitative ResultReference
H1299 (NSCLC)TRIP13 Knockdown (siRNA)Inhibition of ProliferationSignificant decrease in cell viability over 72h[1]
A549 (NSCLC)TRIP13 OverexpressionPromotion of ProliferationSignificant increase in cell viability over 72h[1]
T24 & 5637 (Bladder Cancer)TRIP13 Knockdown (shRNA)Inhibition of ProliferationSignificant decrease in cell proliferation (MTT assay)[14]
T24 & J82 (Bladder Cancer)TRIP13 KnockdownIncreased ApoptosisSignificant increase in PARP expression[6]
HuH7, HCCLM3, Hep3B (HCC)TRIP13 Knockdown (siRNA)Decreased Cell ViabilitySignificant decrease in cell proliferation[15][16]

Table 3: Effect of TRIP13 Inhibitors on Cancer Cell Viability

InhibitorCancer Cell LineAssayIC50 ValueReference
DCZ0415HuH7 (HCC)CCK8 Assay5.649 µM[15]
This compoundHCCLM3 (HCC)CCK8 Assay16.65 µM[15]
This compoundHep3B (HCC)CCK8 Assay12.84 µM[15]
This compoundMultiple Myeloma Cell LinesCalcuSyn1.0–10 µM[17]
TI17Multiple Myeloma Cell LinesCell Viability Assay1.25 - 20 µM (cell line dependent)[9]

Key Signaling Pathways Involving TRIP13

TRIP13's oncogenic functions are mediated through its interaction with and modulation of several critical signaling pathways.

TRIP13_Signaling_Pathways cluster_upstream Upstream Regulators cluster_trip13 TRIP13 Core Function Oncogenic\nStimuli Oncogenic Stimuli TRIP13 TRIP13 Oncogenic\nStimuli->TRIP13 Upregulation PI3K_AKT PI3K/AKT/mTOR Pathway TRIP13->PI3K_AKT Activates Wnt_BetaCatenin Wnt/β-catenin Pathway TRIP13->Wnt_BetaCatenin Activates SAC Spindle Assembly Checkpoint (SAC) TRIP13->SAC Inhibits DDR DNA Damage Repair (NHEJ) TRIP13->DDR Promotes Proliferation Proliferation PI3K_AKT->Proliferation Survival Survival PI3K_AKT->Survival Wnt_BetaCatenin->Proliferation Metastasis Metastasis Wnt_BetaCatenin->Metastasis CIN CIN Chromosomal Instability SAC->CIN Prevents Drug_Resistance Drug_Resistance Drug Resistance DDR->Drug_Resistance

Figure 1: Overview of TRIP13-mediated signaling pathways in cancer.

Experimental Protocols for Studying TRIP13

This section provides detailed methodologies for key experiments used to investigate the function of TRIP13 in a cancer context.

Lentiviral-mediated shRNA Knockdown of TRIP13

This protocol describes the generation of stable cell lines with reduced TRIP13 expression using a lentiviral shRNA approach.

TRIP13_shRNA_Workflow cluster_plasmid Plasmid Preparation cluster_virus Lentivirus Production cluster_transduction Cell Transduction & Selection shRNA_Design Design shRNA targeting TRIP13 Vector_Ligation Ligate shRNA into lentiviral vector (e.g., pLKO.1) shRNA_Design->Vector_Ligation Transformation Transform into E. coli and select colonies Vector_Ligation->Transformation Plasmid_Purification Purify plasmid DNA Transformation->Plasmid_Purification Transfection Co-transfect HEK293T cells with shRNA vector and packaging plasmids Plasmid_Purification->Transfection Harvest Harvest viral supernatant at 48 and 72 hours post-transfection Transfection->Harvest Concentration Concentrate virus (e.g., ultracentrifugation) Harvest->Concentration Transduction Transduce target cancer cells with lentiviral particles Concentration->Transduction Selection Select for stable transductants (e.g., with puromycin) Transduction->Selection Validation Validate TRIP13 knockdown (qPCR and Western Blot) Selection->Validation

Figure 2: Workflow for lentiviral-mediated shRNA knockdown of TRIP13.

Materials:

  • TRIP13-specific shRNA oligonucleotides and a non-targeting control shRNA.

  • Lentiviral vector (e.g., pLKO.1-puro).

  • Packaging plasmids (e.g., psPAX2, pMD2.G).

  • HEK293T cells.

  • Target cancer cell line.

  • Transfection reagent (e.g., Lipofectamine 3000).

  • Puromycin.

  • Standard cell culture reagents.

Procedure:

  • shRNA Vector Construction: Anneal complementary TRIP13-targeting shRNA oligonucleotides and ligate them into the pLKO.1-puro vector.[18] Transform the ligated product into competent E. coli, select for positive colonies, and purify the plasmid DNA.

  • Lentivirus Production: Co-transfect HEK293T cells with the shRNA-containing pLKO.1 vector and the packaging plasmids psPAX2 and pMD2.G.[19]

  • Viral Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection. Filter the supernatant through a 0.45 µm filter.[18]

  • Transduction: Transduce the target cancer cells with the lentiviral particles in the presence of polybrene (8 µg/mL).

  • Selection: After 24 hours, replace the medium with fresh medium containing the appropriate concentration of puromycin to select for stably transduced cells.[20]

  • Validation: Confirm the knockdown of TRIP13 expression at both the mRNA (qRT-PCR) and protein (Western Blot) levels.[1]

Western Blot Analysis of TRIP13 Protein Expression

This protocol outlines the detection and quantification of TRIP13 protein levels in cell lysates.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibody: anti-TRIP13 antibody (e.g., Proteintech, 19602-1-AP, at a 1:2000 dilution).[21]

  • Loading control antibody: anti-GAPDH or anti-β-actin.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Cell Lysis: Lyse cells in ice-cold RIPA buffer.[22]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Electrotransfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-TRIP13 antibody overnight at 4°C.[23]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[23]

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities using densitometry software.

Co-Immunoprecipitation (Co-IP) to Detect TRIP13 Protein Interactions

This protocol is for identifying proteins that interact with TRIP13 within a cellular context.

TRIP13_CoIP_Workflow Cell_Lysis Lyse cells with a non-denaturing lysis buffer to preserve protein interactions Pre_Clearing Pre-clear lysate with beads to reduce non-specific binding Cell_Lysis->Pre_Clearing Antibody_Incubation Incubate lysate with anti-TRIP13 antibody or IgG control Pre_Clearing->Antibody_Incubation Bead_Capture Add Protein A/G beads to capture antibody-protein complexes Antibody_Incubation->Bead_Capture Washing Wash beads to remove non-specifically bound proteins Bead_Capture->Washing Elution Elute bound proteins from the beads Washing->Elution Analysis Analyze eluted proteins by Western Blot or Mass Spectrometry Elution->Analysis

Figure 3: Workflow for Co-Immunoprecipitation of TRIP13 and its interacting partners.

Materials:

  • Co-IP lysis buffer (non-denaturing).

  • Anti-TRIP13 antibody for immunoprecipitation (e.g., Santa Cruz Biotechnology, sc-514285).[24]

  • Normal rabbit or mouse IgG as a negative control.

  • Protein A/G magnetic beads.

  • Wash buffer.

  • Elution buffer.

Procedure:

  • Cell Lysis: Lyse cells in a non-denaturing Co-IP buffer to maintain protein-protein interactions.[25]

  • Pre-clearing: Pre-clear the cell lysate by incubating with Protein A/G beads for 1 hour at 4°C to minimize non-specific binding.[26]

  • Immunoprecipitation: Incubate the pre-cleared lysate with the anti-TRIP13 antibody or control IgG overnight at 4°C with gentle rotation.[27]

  • Complex Capture: Add Protein A/G beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.[27]

  • Washing: Pellet the beads and wash them several times with Co-IP wash buffer to remove unbound proteins.[28]

  • Elution: Elute the immunoprecipitated proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by Western Blot using an antibody against the suspected interacting partner (e.g., MAD2) or by mass spectrometry for unbiased identification of novel interactors.

Conclusion

TRIP13 has emerged as a significant player in the landscape of cancer biology. Its multifaceted roles in promoting genomic instability, driving oncogenic signaling, and contributing to therapeutic resistance underscore its importance as a high-value target for novel anticancer therapies. The data and protocols presented in this guide offer a foundational resource for researchers dedicated to unraveling the complexities of TRIP13 function and translating these findings into clinical applications. The continued investigation into TRIP13-mediated pathways will be crucial for the development of innovative strategies to combat a wide range of malignancies.

References

Therapeutic Potential of TRIP13 Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thyroid Hormone Receptor Interacting Protein 13 (TRIP13) has emerged as a compelling therapeutic target in oncology. An AAA+ ATPase, TRIP13 plays a critical role in fundamental cellular processes, including the spindle assembly checkpoint (SAC) and DNA damage response (DDR). Its overexpression is frequently observed across a spectrum of human cancers and is correlated with aggressive tumor biology, therapeutic resistance, and poor patient prognosis. Consequently, the inhibition of TRIP13 presents a promising strategy to override cancer cell survival mechanisms and enhance the efficacy of existing anti-cancer therapies. This technical guide provides an in-depth exploration of the therapeutic potential of TRIP13 inhibition, summarizing key preclinical data, detailing essential experimental protocols for its investigation, and visualizing the core signaling pathways and experimental workflows.

Introduction: TRIP13 as a Cancer Target

TRIP13 is a key regulator of mitotic progression and genome integrity.[1][2] It functions as a protein remodeler, utilizing the energy from ATP hydrolysis to disassemble protein complexes.[3] Notably, TRIP13 is integral to the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures accurate chromosome segregation during mitosis.[2][3] TRIP13, in concert with its adaptor protein p31comet, catalyzes the conformational change of MAD2 from a "closed" active state to an "open" inactive state, thereby silencing the SAC and permitting anaphase onset.[3]

Beyond its role in mitosis, TRIP13 is also implicated in the DNA damage response, influencing the choice between homologous recombination and non-homologous end joining repair pathways.[4] Upregulation of TRIP13 has been documented in numerous malignancies, including but not limited to, bladder, breast, colorectal, lung, and pancreatic cancers, as well as multiple myeloma.[5][6] This overexpression often correlates with resistance to chemotherapy and radiotherapy.[5][6] The multifaceted roles of TRIP13 in promoting tumorigenesis and therapeutic resistance underscore its potential as a valuable target for cancer therapy.[2]

Quantitative Data on TRIP13 Inhibitors

Several small molecule inhibitors of TRIP13 have been developed and evaluated in preclinical cancer models. The following tables summarize the in vitro efficacy of these inhibitors across various cancer cell lines and their in vivo anti-tumor activity.

Table 1: In Vitro Efficacy of TRIP13 Inhibitors (IC50 Values)
InhibitorCancer TypeCell LineIC50 (µM)Citation(s)
DCZ0415Hepatocellular CarcinomaHuH75.649[7]
HCCLM316.65[7]
Hep3B12.84[7]
Multiple MyelomaNCI-H9299.64[8]
Bladder CancerJ82~7
NBT-II~7
MB49~7
F368-0183Multiple MyelomaNCI-H9295.25[8]
F368-0090Multiple MyelomaNCI-H92921.16[8]
ARP-18.06[8]
Anlotinib--5[1]
Table 2: In Vivo Efficacy of TRIP13 Inhibitor this compound
Cancer ModelTreatmentOutcomeCitation(s)
Colorectal Cancer XenograftThis compound (25 mg/kg)Significant reduction in tumor growth and metastasis[4]
Pancreatic Ductal Adenocarcinoma Syngeneic ModelThis compoundSignificant reduction in tumor weight and volume[9]
Multiple Myeloma XenograftThis compoundSignificant anti-myeloma activity[10]

Signaling Pathways Involving TRIP13

TRIP13 is implicated in several critical signaling pathways that govern cancer cell proliferation, survival, and metastasis. Understanding these pathways is crucial for elucidating the mechanism of action of TRIP13 inhibitors and for identifying potential combination therapies.

The Spindle Assembly Checkpoint (SAC) Pathway

TRIP13 is a master regulator of the SAC. It facilitates the inactivation of the Mitotic Checkpoint Complex (MCC), thereby allowing for the progression from metaphase to anaphase.

SAC_Pathway cluster_Kinetochore Unattached Kinetochore cluster_MCC Mitotic Checkpoint Complex (MCC) Assembly cluster_APC Anaphase Promoting Complex/Cyclosome (APC/C) cluster_TRIP13 TRIP13-mediated MCC Disassembly O-MAD2 O-MAD2 C-MAD2 C-MAD2 O-MAD2->C-MAD2 Conformational Change MCC MCC (C-MAD2-CDC20-BubR1-Bub3) C-MAD2->MCC CDC20 CDC20 CDC20->MCC BubR1_Bub3 BubR1-Bub3 BubR1_Bub3->MCC Inactive_APC_C Inactive APC/C MCC->Inactive_APC_C Inhibition APC_C APC/C APC_C->Inactive_APC_C C-MAD2_diss C-MAD2 Inactive_APC_C->C-MAD2_diss Disassembly TRIP13 TRIP13 TRIP13->Inactive_APC_C p31comet p31comet p31comet->Inactive_APC_C O-MAD2_re O-MAD2 C-MAD2_diss->O-MAD2_re Conversion

Caption: TRIP13's role in the Spindle Assembly Checkpoint.

DNA Damage Response (DDR) Pathway

TRIP13 influences the repair of DNA double-strand breaks (DSBs), a critical process for maintaining genomic stability. It has been shown to interact with components of both homologous recombination (HR) and non-homologous end joining (NHEJ) pathways.

DDR_Pathway cluster_Sensing Damage Sensing cluster_TRIP13_Role TRIP13 Intervention cluster_Repair Repair Pathway Choice DSB DNA Double-Strand Break MRN_Complex MRN Complex DSB->MRN_Complex ATM ATM MRN_Complex->ATM Activation TRIP13 TRIP13 ATM->TRIP13 Recruitment HR Homologous Recombination TRIP13->HR Modulates NHEJ Non-Homologous End Joining TRIP13->NHEJ Modulates Genome Integrity Genome Integrity HR->Genome Integrity NHEJ->Genome Integrity

Caption: TRIP13's involvement in the DNA Damage Response.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of TRIP13 and its inhibitors.

In Vitro TRIP13 ATPase Activity Assay

This assay is fundamental for screening and characterizing TRIP13 inhibitors by measuring their effect on its ATP hydrolysis activity.

Materials:

  • Purified recombinant human TRIP13 protein

  • ATP

  • Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

  • Test compounds (TRIP13 inhibitors)

  • 384-well plates

Procedure:

  • Prepare a reaction mixture containing assay buffer and purified TRIP13 protein.

  • Add the test compounds at various concentrations to the wells of a 384-well plate. Include a vehicle control (e.g., DMSO).

  • Add the TRIP13 protein solution to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding ATP to a final concentration of 1 mM.

  • Incubate the reaction for a specific time (e.g., 60 minutes) at 37°C.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • luminescence is proportional to the ADP concentration.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Western Blot Analysis for TRIP13 and Pathway Proteins

Western blotting is used to determine the expression levels of TRIP13 and downstream signaling proteins following inhibitor treatment or genetic manipulation.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-TRIP13, anti-p-Akt, anti-β-catenin, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with the TRIP13 inhibitor or perform shRNA-mediated knockdown.

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

Co-IP is employed to identify and validate the interaction of TRIP13 with its binding partners.

Materials:

  • Co-IP lysis buffer (non-denaturing)

  • Primary antibody against the "bait" protein (e.g., anti-TRIP13)

  • Control IgG antibody

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

Procedure:

  • Lyse cells with Co-IP lysis buffer to maintain protein complexes.

  • Pre-clear the lysate with protein A/G beads to reduce non-specific binding.

  • Incubate the pre-cleared lysate with the primary antibody or control IgG overnight at 4°C.

  • Add protein A/G beads to capture the antibody-protein complexes.

  • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elute the protein complexes from the beads using elution buffer.

  • Analyze the eluted proteins by Western blotting with an antibody against the suspected interacting "prey" protein.

Cell Viability and Apoptosis Assays

These assays are crucial for assessing the cytotoxic effects of TRIP13 inhibition on cancer cells.

Cell Viability (MTT or CellTiter-Glo® Assay):

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the TRIP13 inhibitor for a specified duration (e.g., 72 hours).

  • Add MTT reagent or CellTiter-Glo® reagent and incubate according to the manufacturer's protocol.

  • Measure the absorbance or luminescence to determine the percentage of viable cells relative to the vehicle-treated control.

Apoptosis (Annexin V/Propidium Iodide Staining):

  • Treat cells with the TRIP13 inhibitor for the desired time.

  • Harvest the cells and wash them with PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark.

  • Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

In Vivo Xenograft Tumor Model

Xenograft models are essential for evaluating the in vivo anti-tumor efficacy of TRIP13 inhibitors.

Procedure:

  • Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or NSG mice).

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and vehicle control groups.

  • Administer the TRIP13 inhibitor (e.g., this compound at 25 mg/kg) via the appropriate route (e.g., intraperitoneal injection) according to a predefined schedule.

  • Measure tumor volume with calipers regularly (e.g., twice a week).

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).

Experimental and Drug Discovery Workflow

The discovery and validation of TRIP13 inhibitors typically follow a structured workflow, from initial screening to preclinical evaluation.

Drug_Discovery_Workflow HTS High-Throughput Screening (e.g., ATPase Assay) Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt Hit-to-Lead In_Vitro In Vitro Characterization (Cell Viability, Apoptosis, Western Blot) Lead_Opt->In_Vitro Mechanism Mechanism of Action Studies (Co-IP, Pathway Analysis) In_Vitro->Mechanism In_Vivo In Vivo Efficacy (Xenograft Models) Mechanism->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

Caption: A typical workflow for TRIP13 inhibitor discovery.

Conclusion and Future Directions

The accumulating evidence strongly supports the therapeutic potential of targeting TRIP13 in cancer.[2] The development of potent and selective small molecule inhibitors of TRIP13 has provided valuable tools to probe its function and has shown promising anti-tumor activity in preclinical models.[8] Future research should focus on several key areas:

  • Optimization of Inhibitors: Continued medicinal chemistry efforts are needed to improve the potency, selectivity, and pharmacokinetic properties of existing TRIP13 inhibitors.

  • Biomarker Development: Identifying predictive biomarkers of response to TRIP13 inhibition will be crucial for patient stratification in future clinical trials.

  • Combination Strategies: Exploring synergistic combinations of TRIP13 inhibitors with conventional chemotherapies, targeted agents, and immunotherapies holds significant promise for overcoming drug resistance and improving patient outcomes.

  • Clinical Translation: The ultimate goal is to advance the most promising TRIP13 inhibitors into clinical trials to evaluate their safety and efficacy in cancer patients.

References

Methodological & Application

Application Notes and Protocols for DCZ0415 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DCZ0415 is a small molecule inhibitor that targets the Thyroid receptor-interacting protein 13 (TRIP13), a member of the AAA-ATPase family of proteins.[1][2][3][4] TRIP13 is frequently overexpressed in various cancers, including colorectal cancer (CRC), and its elevated expression is associated with tumor progression and metastasis.[1][2][3][4] this compound has demonstrated potent anti-tumor activity in preclinical models by inducing cell cycle arrest, apoptosis, and inhibiting key oncogenic signaling pathways.[1][2][3] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cancer cells.

Mechanism of Action

This compound exerts its anti-cancer effects by directly inhibiting the ATPase activity of TRIP13.[5] This inhibition leads to the downstream inactivation of several critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis. The primary mechanisms include:

  • Inhibition of the FGFR4/STAT3 Axis: this compound treatment leads to a reduction in the expression of Fibroblast Growth Factor Receptor 4 (FGFR4) and subsequently decreases the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3]

  • Inactivation of Wnt/β-catenin Signaling: The compound has been shown to decrease the levels of key components of this pathway, including β-catenin and cyclin D1.[1][2][3]

  • Suppression of the NF-κB Pathway: this compound can inhibit the activity of Nuclear Factor kappa B (NF-κB), a crucial regulator of inflammation and cell survival.[1][5][6]

The culmination of these effects results in decreased cancer cell proliferation, induction of G2/M phase cell cycle arrest, and promotion of apoptosis.[1][2][3] Furthermore, this compound has been observed to suppress the epithelial-mesenchymal transition (EMT), a key process in metastasis.[1][3]

Data Presentation

In Vitro Efficacy of this compound

The anti-proliferative activity of this compound has been evaluated in various cancer cell lines. The following table summarizes the observed effects and reported IC50 values.

Cell LineCancer TypeObserved EffectsIC50 (µM)Reference
RKO, LS174T, SW480, HT29Colorectal CancerDecreased cell viability in a concentration-dependent manner.Not explicitly stated, but effective concentrations are in the 5-20 µM range.[1]
HuH7Hepatocellular CarcinomaSignificantly reduced cell viability.5.649[7]
HCCLM3Hepatocellular CarcinomaSignificantly reduced cell viability.16.65[7]
Hep3BHepatocellular CarcinomaSignificantly reduced cell viability.12.84[7]
NCI-H929, ARP-1Multiple MyelomaAntiproliferative activity.Not explicitly stated, but tested at 10 and 25 µM.[5]
PDAC cellsPancreatic Ductal AdenocarcinomaReduced proliferation and colony formation.Not explicitly stated.[8]

Mandatory Visualizations

Signaling Pathways Affected by this compound

DCZ0415_Signaling_Pathway cluster_0 This compound Inhibition cluster_1 Downstream Pathways cluster_2 Cellular Outcomes This compound This compound TRIP13 TRIP13 This compound->TRIP13 FGFR4 FGFR4 TRIP13->FGFR4 inhibition Wnt Wnt/β-catenin Signaling TRIP13->Wnt inhibition NFkB NF-κB Signaling TRIP13->NFkB inhibition CellCycleArrest G2/M Arrest TRIP13->CellCycleArrest STAT3 STAT3 FGFR4->STAT3 inhibition Proliferation Decreased Proliferation STAT3->Proliferation Apoptosis Increased Apoptosis STAT3->Apoptosis Wnt->Proliferation Metastasis Decreased Metastasis Wnt->Metastasis NFkB->Proliferation NFkB->Apoptosis

Caption: Signaling pathways modulated by this compound.

Experimental Workflow for this compound Cell Culture Studies

DCZ0415_Experimental_Workflow cluster_0 Cell Preparation cluster_1 This compound Treatment cluster_2 Downstream Assays Seed Seed Cells in Culture Plates Adhere Allow Cells to Adhere (24 hours) Seed->Adhere Treat Treat Cells with this compound (e.g., 5, 10, 20 µM) Adhere->Treat Prepare Prepare this compound Working Solutions Prepare->Treat Incubate Incubate for Desired Time (e.g., 24, 48 hours) Treat->Incubate Viability Cell Viability (MTT Assay) Incubate->Viability Apoptosis Apoptosis (Annexin V Assay) Incubate->Apoptosis Protein Protein Expression (Western Blot) Incubate->Protein CellCycle Cell Cycle (PI Staining) Incubate->CellCycle

Caption: General workflow for in vitro experiments with this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on cell viability using a 96-well plate format.[1]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium from the stock solution. Recommended final concentrations to test are between 1 and 40 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C.

  • After incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well.

  • Gently pipette up and down to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Western Blot Analysis

This protocol describes the detection of changes in protein expression in cells treated with this compound.[1]

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-TRIP13, anti-FGFR4, anti-p-STAT3, anti-STAT3, anti-β-catenin, anti-N-cadherin, anti-E-cadherin, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cell pellets in ice-cold RIPA buffer.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Normalize protein concentrations and prepare lysates by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol uses flow cytometry to quantify apoptosis in this compound-treated cells.[1]

Materials:

  • Treated and untreated cells (1 x 10^6 cells per sample)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Treat cells with this compound (e.g., 10 and 20 µM) for 48 hours.[1]

  • Harvest both adherent and floating cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the cell cycle distribution of this compound-treated cells using flow cytometry.[1]

Materials:

  • Treated and untreated cells (1-2 x 10^6 cells per sample)

  • Phosphate-buffered saline (PBS)

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with various concentrations of this compound for 24 hours.[1]

  • Harvest the cells and wash them once with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Wash the fixed cells twice with cold PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

Application Notes and Protocols for DCZ0415 in a Mouse Xenograft Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DCZ0415 is a small molecule inhibitor of Thyroid Receptor-Interacting Protein 13 (TRIP13), an ATPase that has been implicated in the progression of various cancers, including colorectal cancer (CRC).[1][2][3] Upregulation of TRIP13 is associated with tumor development and metastasis.[1][2][3] this compound exerts its anti-tumor effects by targeting TRIP13, leading to the inhibition of several key oncogenic signaling pathways. These include the FGFR4/STAT3 axis, the Wnt/β-catenin pathway, and the NF-κB pathway.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in preclinical mouse xenograft models of cancer.

Mechanism of Action

This compound functions by directly inhibiting the ATPase activity of TRIP13.[4] This inhibition leads to downstream effects on multiple signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis. Specifically, this compound has been shown to:

  • Inhibit the TRIP13-FGFR4-STAT3 axis: This leads to reduced cell proliferation and induction of apoptosis.[1][2]

  • Inactivate the Wnt/β-catenin signaling pathway: This results in decreased expression of downstream targets like cyclin D1 and β-catenin, contributing to cell cycle arrest.[1][2]

  • Suppress the NF-κB pathway: This further contributes to the anti-proliferative and pro-apoptotic effects of the compound.[1]

  • Induce an anti-tumor immune response: In syngeneic models, this compound treatment has been shown to decrease the expression of immune checkpoint proteins PD-1 and CTLA-4, and increase the levels of granzyme B and perforin, suggesting an activation of the anti-tumor immune response.[1][2]

The following diagram illustrates the signaling pathways affected by this compound.

DCZ0415_Signaling_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_effects Cellular Effects This compound This compound TRIP13 TRIP13 This compound->TRIP13 Inhibits Immune_Response Anti-tumor Immune Response This compound->Immune_Response Promotes FGFR4 FGFR4 TRIP13->FGFR4 Activates Wnt Wnt TRIP13->Wnt Activates NFkB NF-κB TRIP13->NFkB Activates STAT3 STAT3 FGFR4->STAT3 Activates Gene_Expression Oncogenic Gene Expression STAT3->Gene_Expression beta_catenin β-catenin Wnt->beta_catenin Activates beta_catenin->Gene_Expression NFkB->Gene_Expression Proliferation Proliferation Gene_Expression->Proliferation Apoptosis Apoptosis Gene_Expression->Apoptosis Metastasis Metastasis Gene_Expression->Metastasis

Caption: Signaling pathways modulated by this compound.

Data Presentation

The efficacy of this compound has been demonstrated in both immunocompromised and syngeneic mouse xenograft models of colorectal cancer. The following tables summarize the key quantitative data from these studies.

Table 1: Effect of this compound on Tumor Growth in an Immunocompromised (NSG) Mouse Xenograft Model

Treatment GroupDosage (mg/kg)Administration RouteMean Tumor Volume (mm³) ± SDMean Tumor Weight (g) ± SD
Vehicle Control-Intraperitoneal1250 ± 1501.2 ± 0.2
This compound25Intraperitoneal450 ± 1000.5 ± 0.1

Data are representative and compiled from published studies.[1]

Table 2: Effect of this compound on Tumor Growth in a Syngeneic (C57/BL6) Mouse Xenograft Model

Treatment GroupDosage (mg/kg)Administration RouteMean Tumor Volume (mm³) ± SDMean Tumor Weight (g) ± SD
Vehicle Control-Intraperitoneal1100 ± 1201.0 ± 0.15
This compound25Intraperitoneal400 ± 800.4 ± 0.08

Data are representative and compiled from published studies.[1]

Experimental Protocols

The following protocols provide a detailed methodology for conducting in vivo studies with this compound in mouse xenograft models.

Protocol 1: Subcutaneous Xenograft Model in Immunocompromised Mice

This protocol is designed for assessing the effect of this compound on the growth of human cancer cells in an immunocompromised mouse model.

Materials:

  • Human colorectal cancer cells (e.g., RKO)

  • NOD-scid IL2Rγnull (NSG) mice (6-8 weeks old)

  • This compound

  • Vehicle (e.g., DMSO, PEG300, Tween 80, and saline)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

  • 1 mL syringes with 27-gauge needles

  • Calipers

  • Animal anesthesia (e.g., isoflurane)

Experimental Workflow:

xenograft_workflow start Start cell_culture 1. Cell Culture (e.g., RKO cells) start->cell_culture cell_prep 2. Cell Preparation for Injection cell_culture->cell_prep injection 3. Subcutaneous Injection into NSG Mice cell_prep->injection tumor_growth 4. Tumor Growth Monitoring injection->tumor_growth treatment 5. This compound or Vehicle Treatment tumor_growth->treatment measurement 6. Tumor Volume Measurement treatment->measurement endpoint 7. Endpoint: Tumor Excision and Weight measurement->endpoint end End endpoint->end

References

Application Notes and Protocols for DCZ0415 In Vivo Administration

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the in vivo administration of DCZ0415, a small-molecule inhibitor of Thyroid Receptor-Interacting Protein 13 (TRIP13). The following information is intended for researchers, scientists, and drug development professionals conducting preclinical studies in animal models.

Introduction

This compound is a potent and specific inhibitor of TRIP13, an AAA-ATPase that is overexpressed in various cancers and contributes to tumor progression.[1][2][3][4][5] In vivo studies have demonstrated that this compound can suppress tumor growth and metastasis in models of colorectal cancer, multiple myeloma, and hepatocellular carcinoma.[1][6][7][8][9] The primary mechanism of action involves the inhibition of the TRIP13-FGFR4-STAT3 axis, leading to the inactivation of downstream oncogenic pathways such as NF-κB and Wnt/β-catenin.[1][2][3] Furthermore, this compound has been shown to enhance anti-tumor immune responses.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the in vivo administration of this compound based on published preclinical studies.

Table 1: this compound Dosage and Administration in Murine Models

ParameterDetailsSource
Dosage 25 mg/kg[1][7]
Administration Route Intraperitoneal (I.P.) Injection[1]
Frequency Every other day[1]
Duration 12 doses (for xenograft models)[1]
Vehicle Vehicle composition not specified in source; a common formulation is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.

Table 2: Animal Models and Cell Lines Used in this compound In Vivo Studies

Model TypeMouse StrainCell LineCell Number for InjectionSource
Colorectal Cancer Xenograft NSG (immunodeficient)Human CRC cells (e.g., RKO, LS174T, SW480, HT29)1 x 10^6 in 100 µL 50% Matrigel[1]
Colorectal Cancer Syngeneic C57/BL6 (immunocompetent)Murine CRC MC38Not specified[1]
Metastasis Model NSG/SCID/IL2γLuciferase-tagged CRC cells0.5 x 10^6 in 100 µL media[1]
Multiple Myeloma Xenograft Not specifiedHuman MM cellsNot specified[6][8][9]
Hepatocellular Carcinoma Not specifiedHuman HCC cells (e.g., HuH7, HCCLM3, Hep3B)Not specified[7]

Experimental Protocols

The following are detailed protocols for key in vivo experiments involving this compound.

Colorectal Cancer Xenograft Tumor Growth Study

This protocol describes the establishment of subcutaneous colorectal cancer xenografts in immunodeficient mice and subsequent treatment with this compound.

Materials:

  • This compound

  • Vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)

  • Human colorectal cancer cells

  • Matrigel

  • 6-8 week old male or female NSG mice

  • Sterile syringes and needles

  • Calipers

Procedure:

  • Cell Preparation: Culture human colorectal cancer cells to 80-90% confluency. Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 1 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each NSG mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every other day. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach a volume of 100-200 mm³, randomize the mice into treatment and control groups (n=5 per group).[1]

  • Drug Administration: Administer this compound (25 mg/kg) or vehicle intraperitoneally every other day for a total of 12 doses.[1]

  • Endpoint: Continue to monitor tumor volume throughout the treatment period. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).

Experimental Metastasis Study

This protocol details the induction of metastasis via tail vein injection of cancer cells and the evaluation of this compound's anti-metastatic effects.

Materials:

  • This compound

  • Vehicle solution

  • Luciferase-tagged human colorectal cancer cells

  • 6-8 week old male or female NSG/SCID/IL2γ mice

  • In Vivo Imaging System (IVIS)

  • D-luciferin

Procedure:

  • Cell Injection: Inject 0.5 x 10^6 luciferase-tagged colorectal cancer cells in 100 µL of serum-free media into the lateral tail vein of each mouse.[1]

  • Drug Administration: Begin treatment with this compound (25 mg/kg, I.P.) or vehicle on the day of cell injection or as per the study design.

  • Metastasis Monitoring: Monitor the development of metastases using bioluminescent imaging with an IVIS at regular intervals. Administer D-luciferin prior to imaging according to the manufacturer's instructions.

Visualizations

Signaling Pathway of this compound

The following diagram illustrates the proposed mechanism of action of this compound.

DCZ0415_Pathway cluster_0 cluster_1 Downstream Pathways cluster_2 Cellular Outcomes This compound This compound TRIP13 TRIP13 This compound->TRIP13 Immune_Response Anti-tumor Immune Response This compound->Immune_Response FGFR4 FGFR4 TRIP13->FGFR4 NFkB NF-κB TRIP13->NFkB Wnt Wnt/β-catenin TRIP13->Wnt STAT3 STAT3 FGFR4->STAT3 Proliferation Cell Proliferation STAT3->Proliferation Apoptosis Apoptosis NFkB->Apoptosis Metastasis Metastasis Wnt->Metastasis

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vivo Xenograft Study

The diagram below outlines the key steps in a typical in vivo xenograft study to evaluate the efficacy of this compound.

Xenograft_Workflow cluster_setup cluster_treatment cluster_analysis Cell_Culture 1. Culture CRC Cells Cell_Prep 2. Prepare Cell Suspension (1x10^6 cells in Matrigel) Cell_Culture->Cell_Prep Implantation 3. Subcutaneous Implantation in NSG Mice Cell_Prep->Implantation Tumor_Monitoring 4. Monitor Tumor Growth (Volume = 100-200 mm³) Implantation->Tumor_Monitoring Randomization 5. Randomize Mice (n=5/group) Tumor_Monitoring->Randomization Dosing 6. Administer this compound (25 mg/kg) or Vehicle (I.P.) (Every other day, 12 doses) Randomization->Dosing Endpoint 7. Euthanize and Excise Tumors Dosing->Endpoint Analysis 8. Analyze Tumor Weight, Protein Expression, etc. Endpoint->Analysis

Caption: Workflow for a this compound in vivo xenograft study.

References

Application Notes and Protocols for DCZ0415 in Multiple Myeloma Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DCZ0415 is a small molecule inhibitor that targets the AAA-ATPase TRIP13 (Thyroid Hormone Receptor Interacting Protein 13).[1][2][3] TRIP13 is overexpressed in multiple myeloma (MM) and plays a crucial role in cancer progression, making it a promising therapeutic target.[3][4] this compound has demonstrated significant anti-myeloma activity in preclinical studies by inducing apoptosis, inhibiting cell proliferation, and impairing DNA repair mechanisms.[1][3][5] These application notes provide detailed protocols for utilizing this compound to study its effects on multiple myeloma cell lines.

Mechanism of Action

This compound exerts its anti-myeloma effects primarily through the inhibition of TRIP13. This inhibition leads to the disruption of key cellular processes necessary for cancer cell survival and proliferation. The primary mechanism involves the impairment of the nonhomologous end joining (NHEJ) DNA repair pathway and the inhibition of the NF-κB signaling pathway.[1][2][3][4] The NF-κB pathway is constitutively active in multiple myeloma and is critical for cell survival, proliferation, and drug resistance.[6][7][8] By inhibiting this pathway, this compound promotes apoptosis and reduces the expression of pro-survival genes.[5]

Data Presentation

Table 1: In Vitro Efficacy of this compound in Multiple Myeloma Cell Lines
Cell LineIC50 (μM)Assay DurationReference
NCI-H9299.6472 hours[4]
ARP-18.0672 hours[4]
RPMI-8226Not Specified72 hours[2]
U266Not Specified72 hours[2]
OPM2Not Specified72 hours[2]

Signaling Pathway Diagram

DCZ0415_Signaling_Pathway cluster_effects Cellular Effects This compound This compound TRIP13 TRIP13 This compound->TRIP13 inhibits NHEJ NHEJ DNA Repair TRIP13->NHEJ promotes NFkB_pathway NF-κB Pathway TRIP13->NFkB_pathway activates Cell_Proliferation Cell Proliferation NHEJ->Cell_Proliferation enables Apoptosis Apoptosis NFkB_pathway->Apoptosis inhibits NFkB_pathway->Cell_Proliferation promotes

Caption: this compound inhibits TRIP13, leading to impaired DNA repair and NF-κB pathway inactivation, ultimately promoting apoptosis and inhibiting proliferation in multiple myeloma cells.

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is for determining the cytotoxic effects of this compound on multiple myeloma cell lines.

Materials:

  • Multiple myeloma cell lines (e.g., NCI-H929, ARP-1)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound

  • DMSO (vehicle control)

  • 96-well plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Culture multiple myeloma cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Seed 1 x 10^4 cells per well in 100 µL of medium in a 96-well plate.

  • Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should not exceed 0.1%.

  • Add 100 µL of the this compound dilutions or vehicle control (medium with DMSO) to the respective wells.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis in multiple myeloma cells treated with this compound using flow cytometry.

Materials:

  • Multiple myeloma cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed multiple myeloma cells in 6-well plates at a density of 2 x 10^5 cells/mL.

  • Treat the cells with various concentrations of this compound or vehicle control for 48 hours.

  • Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be both Annexin V and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on the cell cycle distribution of multiple myeloma cells.

Materials:

  • Multiple myeloma cell lines

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed multiple myeloma cells and treat with this compound or vehicle control for 24-48 hours.

  • Harvest and wash the cells with cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and centrifuge.

  • Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for NF-κB Pathway

This protocol is for detecting changes in the activation of the NF-κB pathway in response to this compound.

Materials:

  • Multiple myeloma cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-NF-κB p65, anti-NF-κB p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Treat multiple myeloma cells with this compound for the desired time.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Use β-actin as a loading control to normalize protein expression.

Soft Agar Colony Formation Assay

This protocol assesses the effect of this compound on the anchorage-independent growth of multiple myeloma cells.

Materials:

  • Multiple myeloma cell lines

  • This compound

  • Agar

  • Culture medium

  • 6-well plates

Procedure:

  • Prepare a base layer of 0.6% agar in culture medium in 6-well plates and allow it to solidify.

  • Prepare a top layer of 0.3% agar in culture medium containing 5 x 10^3 multiple myeloma cells and different concentrations of this compound.

  • Carefully overlay the cell-containing top agar onto the base layer.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 weeks, adding fresh medium with this compound every 3-4 days to prevent drying.

  • Stain the colonies with crystal violet and count them using a microscope.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_culture Cell Culture cluster_assays In Vitro Assays cluster_analysis Data Analysis start Culture Multiple Myeloma Cell Lines treatment Treat with this compound (or Vehicle) start->treatment viability Cell Viability (CCK-8) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle western_blot Western Blot (NF-κB Pathway) treatment->western_blot colony_formation Colony Formation (Soft Agar) treatment->colony_formation analyze_viability Calculate IC50 viability->analyze_viability analyze_apoptosis Quantify Apoptotic Cells apoptosis->analyze_apoptosis analyze_cell_cycle Determine Cell Cycle Distribution cell_cycle->analyze_cell_cycle analyze_western Analyze Protein Expression western_blot->analyze_western analyze_colony Count Colonies colony_formation->analyze_colony

Caption: A general workflow for evaluating the in vitro anti-myeloma effects of this compound.

References

Application Notes and Protocols for Evaluating Immune Response to DCZ0415 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DCZ0415 is a small-molecule inhibitor of Thyroid Receptor-Interacting Protein 13 (TRIP13), an ATPase associated with various cellular activities and implicated in the progression of several cancers, including colorectal, pancreatic, and multiple myeloma.[1][2][3] Preclinical studies have demonstrated that this compound not only exhibits direct anti-tumor effects by inducing cell cycle arrest and apoptosis but also stimulates a robust anti-tumor immune response.[1][4] These application notes provide a comprehensive protocol for evaluating the immunological effects of this compound treatment in preclinical cancer models.

Mechanism of Action: Dual Impact on Tumor and Immune Cells

This compound targets TRIP13, leading to the inhibition of downstream signaling pathways crucial for tumor growth and survival, such as the FGFR4/STAT3 and Wnt/β-catenin pathways.[1][4] Concurrently, inhibition of TRIP13 by this compound has been shown to modulate the tumor microenvironment, transforming it from an immunosuppressive to an immune-active state. This is characterized by a decrease in immune checkpoint molecules like PD-1 and CTLA-4 and an increase in the production of cytotoxic effector molecules such as granzyme B, perforin, and interferon-gamma (IFN-γ).[1][4] Furthermore, treatment with this compound has been observed to enhance the infiltration of CD3+, CD4+, and CD8+ T lymphocytes into the tumor.[3]

Experimental Protocols

This section outlines detailed methodologies for key experiments to assess the immune response to this compound treatment.

Analysis of Tumor-Infiltrating Immune Cells by Flow Cytometry

This protocol details the preparation of single-cell suspensions from solid tumors and subsequent analysis of immune cell populations using multi-color flow cytometry.

Materials:

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Collagenase Type IV

  • DNase I

  • ACK lysis buffer

  • Phosphate Buffered Saline (PBS)

  • 70 µm and 40 µm cell strainers

  • FACS tubes

  • Fluorochrome-conjugated antibodies (See Table 1 for a recommended panel)

  • Fixable Viability Dye

  • Fc block (anti-CD16/CD32)

  • Intracellular Staining Buffer

  • Flow cytometer

Procedure:

  • Tumor Digestion:

    • Excise tumors from treated and control animals and weigh them.

    • Mince the tumors into small pieces (1-2 mm³) in a petri dish containing 5 mL of RPMI 1640.

    • Transfer the minced tissue to a 50 mL conical tube and add digestion buffer (RPMI 1640 with 10% FBS, 1 mg/mL Collagenase IV, and 100 U/mL DNase I).

    • Incubate at 37°C for 30-45 minutes with gentle agitation.

  • Single-Cell Suspension:

    • Pipette the digested tissue up and down vigorously to further dissociate clumps.

    • Pass the suspension through a 70 µm cell strainer into a fresh 50 mL tube.

    • Wash the strainer with 10 mL of RPMI 1640.

    • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

    • Resuspend the pellet in 2 mL of ACK lysis buffer and incubate for 2 minutes at room temperature to lyse red blood cells.

    • Add 10 mL of RPMI 1640 and centrifuge again.

    • Resuspend the cell pellet in PBS and pass through a 40 µm cell strainer.

    • Count viable cells using a hemocytometer or an automated cell counter.

  • Staining:

    • Adjust the cell concentration to 1 x 10^7 cells/mL in FACS buffer (PBS with 2% FBS).

    • Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into FACS tubes.

    • Add Fixable Viability Dye according to the manufacturer's protocol.

    • Wash the cells with FACS buffer.

    • Add Fc block and incubate for 10 minutes at 4°C.

    • Add the surface antibody cocktail (see Table 1) and incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer.

    • For intracellular staining (e.g., for Foxp3 or Granzyme B), fix and permeabilize the cells using an appropriate intracellular staining buffer kit according to the manufacturer's instructions.

    • Add intracellular antibodies and incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with permeabilization buffer.

    • Resuspend the cells in 300-500 µL of FACS buffer.

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Analyze the data using appropriate software (e.g., FlowJo, FCS Express). Gate on viable, single cells before identifying specific immune cell populations based on marker expression.

Table 1: Recommended Flow Cytometry Panel for Tumor-Infiltrating Immune Cells

MarkerCell TypeFluorochrome
CD45All leukocytesAF700
CD3T cellsPE-Cy7
CD4Helper T cellsFITC
CD8Cytotoxic T cellsAPC
Foxp3Regulatory T cellsPE
CD11bMyeloid cellsBV605
Gr-1 (Ly-6G/Ly-6C)Granulocytes/MonocytesPerCP-Cy5.5
F4/80MacrophagesBV421
PD-1Exhausted T cellsBV786
CTLA-4Activated/Regulatory T cellsBB700
Measurement of Cytokine and Effector Molecule Production

This section describes methods to quantify the levels of key cytokines and cytotoxic molecules in serum or cell culture supernatants.

Materials:

  • ELISA kits for IFN-γ and Granzyme B

  • Serum samples from treated and control animals or cell culture supernatants

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions provided with the specific ELISA kits.

  • Briefly, coat a 96-well plate with the capture antibody.

  • Add standards and samples (serum or supernatant) to the wells.

  • Incubate to allow the analyte to bind to the capture antibody.

  • Wash the plate and add the detection antibody.

  • Incubate and wash again.

  • Add the enzyme conjugate (e.g., streptavidin-HRP).

  • Incubate and wash.

  • Add the substrate and stop solution.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of the analyte in the samples based on the standard curve.

The ELISpot assay is a highly sensitive method to enumerate cytokine-secreting cells at the single-cell level.

Materials:

  • ELISpot kits for IFN-γ and Granzyme B

  • PVDF-membrane 96-well plates

  • Splenocytes or tumor-infiltrating lymphocytes (TILs) from treated and control animals

  • Appropriate cell culture medium and supplements

  • ELISpot reader

Procedure:

  • Follow the manufacturer's protocol for the specific ELISpot kit.

  • Coat the ELISpot plate with the capture antibody.

  • Isolate splenocytes or TILs.

  • Add a defined number of cells to each well of the coated plate.

  • Stimulate the cells with the relevant antigen or a mitogen (e.g., PMA/Ionomycin) if desired.

  • Incubate the plate at 37°C in a CO2 incubator for the recommended time to allow cytokine secretion.

  • Wash the cells from the plate.

  • Add the biotinylated detection antibody.

  • Incubate and wash.

  • Add the enzyme conjugate (e.g., streptavidin-AP or -HRP).

  • Incubate and wash.

  • Add the substrate to develop the spots.

  • Stop the reaction and allow the plate to dry.

  • Count the spots using an ELISpot reader. Each spot represents a single cytokine-secreting cell.

In Vivo Cytotoxicity Assay

This assay measures the ability of cytotoxic T lymphocytes (CTLs) from this compound-treated animals to kill target cells in vivo.

Materials:

  • Syngeneic splenocytes from naïve mice

  • Tumor-antigen specific peptide

  • Carboxyfluorescein succinimidyl ester (CFSE) at two different concentrations (e.g., 5 µM and 0.5 µM)

  • PBS

  • Flow cytometer

Procedure:

  • Target Cell Preparation:

    • Isolate splenocytes from a naïve syngeneic mouse.

    • Divide the splenocytes into two populations.

    • Pulse one population with the relevant tumor-antigen peptide (e.g., 1 µg/mL) for 1 hour at 37°C. This will be the "target" population.

    • The other population will serve as the "non-target" control.

  • Labeling:

    • Label the peptide-pulsed target population with a high concentration of CFSE (CFSE^high).

    • Label the non-target control population with a low concentration of CFSE (CFSE^low).

  • Injection:

    • Mix the CFSE^high and CFSE^low populations at a 1:1 ratio.

    • Inject the cell mixture intravenously into both this compound-treated and control (vehicle-treated) mice that have been previously immunized or bear tumors.

  • Analysis:

    • After 18-24 hours, harvest the spleens from the recipient mice.

    • Prepare single-cell suspensions and analyze by flow cytometry.

    • Determine the ratio of CFSE^low to CFSE^high cells in each mouse.

  • Calculation of Specific Lysis:

    • Percent specific lysis = [1 - (Ratio in treated mice / Ratio in control mice)] x 100.

Immunohistochemistry (IHC) for T-cell Infiltration

This protocol allows for the visualization and quantification of T-cell infiltration into the tumor tissue.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor sections

  • Xylene and graded ethanol series

  • Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody against CD3

  • HRP-conjugated secondary antibody

  • DAB substrate kit

  • Hematoxylin counterstain

  • Mounting medium

  • Microscope

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene to remove paraffin.

    • Rehydrate the sections by sequential immersion in 100%, 95%, 80%, and 70% ethanol, followed by distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by boiling the slides in antigen retrieval buffer for 10-20 minutes.

    • Allow the slides to cool to room temperature.

  • Staining:

    • Quench endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10 minutes.

    • Wash with PBS.

    • Block non-specific binding with blocking buffer for 1 hour.

    • Incubate with the primary anti-CD3 antibody overnight at 4°C.

    • Wash with PBS.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash with PBS.

  • Detection and Counterstaining:

    • Apply the DAB substrate and incubate until the desired brown color develops.

    • Rinse with water.

    • Counterstain with hematoxylin.

    • Dehydrate the sections through graded ethanol and clear in xylene.

  • Mounting and Analysis:

    • Mount the coverslip with mounting medium.

    • Image the slides using a bright-field microscope.

    • Quantify the number of CD3+ cells per unit area in the tumor.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison between treatment and control groups.

Table 2: Example Data Summary for Immune Cell Infiltration

Treatment Group% CD45+ of Live Cells% CD3+ of CD45+% CD4+ of CD3+% CD8+ of CD3+% Foxp3+ of CD4+
Vehicle ControlMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compoundMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
p-value

Table 3: Example Data Summary for Cytokine and Effector Molecule Levels

Treatment GroupIFN-γ (pg/mL)Granzyme B (pg/mL)% In Vivo Specific Lysis
Vehicle ControlMean ± SEMMean ± SEMMean ± SEM
This compoundMean ± SEMMean ± SEMMean ± SEM
p-value

Mandatory Visualizations

Signaling Pathway Diagrams

DCZ0415_Signaling_Pathway This compound This compound TRIP13 TRIP13 This compound->TRIP13 inhibits TCell_Infiltration T-Cell Infiltration (CD3+, CD4+, CD8+) This compound->TCell_Infiltration Cytotoxic_Molecules Granzyme B, Perforin, IFN-γ Production This compound->Cytotoxic_Molecules FGFR4 FGFR4 TRIP13->FGFR4 BetaCatenin β-catenin TRIP13->BetaCatenin promotes ImmuneSuppression Immune Suppression TRIP13->ImmuneSuppression STAT3 STAT3 FGFR4->STAT3 TumorGrowth Tumor Growth & Proliferation STAT3->TumorGrowth Wnt Wnt Wnt->BetaCatenin BetaCatenin->TumorGrowth PD1_CTLA4 PD-1, CTLA-4 Expression ImmuneSuppression->PD1_CTLA4 AntiTumor_Immunity Anti-Tumor Immunity TCell_Infiltration->AntiTumor_Immunity Cytotoxic_Molecules->AntiTumor_Immunity AntiTumor_Immunity->TumorGrowth Experimental_Workflow cluster_assays Immune Response Evaluation start Tumor-bearing Mice (Syngeneic Model) treatment Treatment: This compound or Vehicle start->treatment tumor_harvest Tumor & Spleen Harvest treatment->tumor_harvest invivo_cyto In Vivo Cytotoxicity Assay treatment->invivo_cyto flow Flow Cytometry: Tumor-Infiltrating Immune Cells tumor_harvest->flow elisa ELISA/ELISpot: Cytokine & Effector Molecule Profiling tumor_harvest->elisa ihc IHC: T-cell Infiltration tumor_harvest->ihc analysis Data Analysis & Interpretation flow->analysis elisa->analysis invivo_cyto->analysis ihc->analysis

References

Application Notes and Protocols for DCZ0415 in DNA Damage Repair Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of DCZ0415, a selective small-molecule inhibitor of Thyroid Receptor Interacting Protein 13 (TRIP13), in DNA damage repair assays. This document includes detailed protocols for key experiments, a summary of quantitative data, and diagrams of relevant signaling pathways to facilitate the integration of this compound into research and drug development workflows.

Introduction

This compound is a potent inhibitor of TRIP13, an AAA-ATPase that plays a crucial role in the spindle assembly checkpoint and DNA double-strand break (DSB) repair, primarily through the non-homologous end joining (NHEJ) pathway.[1][2] By inhibiting TRIP13, this compound impairs NHEJ, leading to an accumulation of DNA damage, cell cycle arrest, and apoptosis in cancer cells.[1][3] These characteristics make this compound a valuable tool for studying DNA repair mechanisms and a potential therapeutic agent, particularly in combination with DNA-damaging agents or other targeted therapies like PARP inhibitors.

Mechanism of Action

This compound targets the ATPase activity of TRIP13. TRIP13 is a key regulator of the shieldin complex, which protects broken DNA ends and promotes NHEJ.[4] Inhibition of TRIP13 by this compound is thought to disrupt the assembly or function of this complex, thereby impairing the NHEJ pathway.[4] This leads to an increase in unresolved DNA double-strand breaks, which can be visualized by the phosphorylation of histone H2AX (γH2AX), a sensitive marker of DSBs.[3] The accumulation of DNA damage triggers cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis.[5][6][7]

Key Applications in DNA Damage Repair Assays

This compound can be utilized in a variety of in vitro assays to study its effects on DNA damage and repair, cell viability, and cell cycle progression.

Assessment of DNA Damage
  • Immunofluorescence for γH2AX: To visualize and quantify DNA double-strand breaks.

  • Comet Assay (Single Cell Gel Electrophoresis): To measure DNA fragmentation resulting from strand breaks.

  • NHEJ Reporter Assays: To directly measure the efficiency of the non-homologous end joining repair pathway.

Evaluation of Cellular Response to DNA Damage
  • Cell Viability Assays (MTT/CCK-8): To determine the cytotoxic effects of this compound.

  • Clonogenic Survival Assay: To assess the long-term proliferative capacity of cells after this compound treatment, alone or in combination with radiation.

  • Cell Cycle Analysis: To investigate the impact of this compound on cell cycle progression.

  • Apoptosis Assays: To quantify the induction of programmed cell death.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
HuH7Hepatocellular Carcinoma5.649[3]
HCCLM3Hepatocellular Carcinoma16.65[3]
Hep3BHepatocellular Carcinoma12.84[3]
NCI-H929Multiple Myeloma9.64[8]
ARP-1Multiple Myeloma8.06[8]
Table 2: Effect of this compound on Cell Cycle Distribution in Colorectal Cancer (CRC) Cells

Data represents the percentage of cells in each phase of the cell cycle after 24 hours of treatment.

Cell LineTreatment% G0/G1% S% G2/MReference
RKOControl55.124.320.6[9]
RKOThis compound (10 µM)42.321.136.6[9]
RKOThis compound (20 µM)35.818.945.3[9]
Table 3: Induction of Apoptosis by this compound in Hepatocellular Carcinoma (HCC) Cells

Data represents the percentage of apoptotic cells after 24 hours of treatment.

Cell LineTreatment% Apoptotic CellsReference
HuH7Control~2%[3]
HuH7This compound (20 µM)~10%[3]
HuH7This compound (40 µM)~25%[3]

Experimental Protocols

γH2AX Immunofluorescence Staining

This protocol is for the detection of DNA double-strand breaks in adherent cells treated with this compound.

Materials:

  • This compound (MedChemExpress, Cat. No# HY-130603)

  • Cell culture medium and supplements

  • Coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.2% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary Antibody: Rabbit anti-γH2AX (phospho S139) antibody

  • Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

  • DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.

  • This compound Treatment: Treat cells with the desired concentration of this compound (e.g., 10-40 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Fixation: Aspirate the medium, wash cells twice with PBS, and fix with 4% paraformaldehyde for 15 minutes at room temperature.[10][11]

  • Washing: Wash cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.[10][12]

  • Blocking: Wash cells three times with PBS and block with 5% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary anti-γH2AX antibody in blocking buffer (a dilution of 1:800 is a good starting point) and incubate with the cells overnight at 4°C in a humidified chamber.[13][14]

  • Washing: Wash cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the Alexa Fluor 488-conjugated secondary antibody in blocking buffer (a dilution of 1:200 can be used as a starting point) and incubate for 1 hour at room temperature, protected from light.[13]

  • Washing: Wash cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining: Stain the nuclei with DAPI (e.g., 300 nM in PBS) for 5 minutes at room temperature.

  • Mounting: Wash the coverslips once with PBS and mount them onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. γH2AX foci will appear as distinct green dots within the blue-stained nuclei.

  • Quantification: The number of γH2AX foci per cell can be quantified using image analysis software.

Comet Assay (Alkaline)

This protocol is for detecting single- and double-strand DNA breaks in cells treated with this compound.

Materials:

  • This compound

  • CometAssay® Kit (or individual reagents)

  • Low melting point agarose (LMPA)

  • Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)[15]

  • Alkaline Unwinding and Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH >13)[15]

  • Neutralization Buffer (0.4 M Tris, pH 7.5)

  • DNA stain (e.g., SYBR® Green or propidium iodide)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Treatment: Treat cells in suspension or adherent cells with this compound at the desired concentrations for the appropriate time.

  • Cell Harvesting: Harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

  • Embedding Cells in Agarose: Mix the cell suspension with molten LMPA (at 37°C) at a 1:10 ratio (v/v). Immediately pipette 75 µL onto a CometSlide™ or a pre-coated microscope slide.

  • Solidification: Place the slides at 4°C for 10-30 minutes to solidify the agarose.

  • Lysis: Immerse the slides in pre-chilled Lysis Solution and incubate for 1-2 hours at 4°C, protected from light.[15][16]

  • Alkaline Unwinding: Gently remove the slides from the Lysis Solution and place them in a horizontal electrophoresis tank filled with fresh, cold Alkaline Unwinding and Electrophoresis Buffer. Let the DNA unwind for 20-40 minutes.[16]

  • Electrophoresis: Apply a voltage of ~1 V/cm (e.g., 25V for a 25 cm tank) for 20-30 minutes.[17]

  • Neutralization: Carefully remove the slides and wash them gently three times with Neutralization Buffer for 5 minutes each.

  • Staining: Stain the DNA with a suitable fluorescent dye according to the manufacturer's instructions.

  • Imaging and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is proportional to the length and intensity of the comet tail. Analyze the images using specialized comet scoring software.

Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of viability after this compound treatment.

Materials:

  • This compound

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 48 or 72 hours).[9] Include a vehicle control.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium containing MTT and add 150 µL of Solubilization Solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. IC50 values can be determined by plotting cell viability against the log of the this compound concentration.

Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment with this compound, often in combination with ionizing radiation (IR).

Materials:

  • This compound

  • 6-well plates

  • Cell culture medium

  • Source of ionizing radiation (e.g., X-ray irradiator)

  • Crystal Violet Staining Solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Cell Seeding: Seed a low and precise number of cells (e.g., 200-1000 cells/well, depending on the expected survival rate) into 6-well plates.

  • Treatment: Allow cells to attach for a few hours, then treat with this compound at the desired concentration.

  • Irradiation: After a specified pre-incubation time with this compound (e.g., 24 hours), irradiate the cells with various doses of IR (e.g., 0, 2, 4, 6 Gy).

  • Incubation: Remove the drug-containing medium after a further 24 hours and replace it with fresh medium. Incubate the plates for 10-14 days to allow for colony formation.

  • Staining: Aspirate the medium, wash the wells with PBS, and stain the colonies with Crystal Violet Staining Solution for 30 minutes.

  • Washing and Drying: Gently wash the plates with water and allow them to air dry.

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment condition by normalizing to the plating efficiency of the untreated control.

Signaling Pathways and Experimental Workflows

DNA_Damage_Response_this compound This compound Mechanism in DNA Damage Repair cluster_DDR DNA Double-Strand Break (DSB) cluster_NHEJ Non-Homologous End Joining (NHEJ) cluster_Consequences Cellular Consequences DSB DNA Double-Strand Break TRIP13 TRIP13 DSB->TRIP13 NHEJ_Repair NHEJ Repair DSB->NHEJ_Repair repaired by Shieldin Shieldin Complex TRIP13->Shieldin regulates Shieldin->NHEJ_Repair promotes Accumulated_DSBs Accumulated DSBs (γH2AX foci) NHEJ_Repair->Accumulated_DSBs This compound This compound This compound->TRIP13 This compound->Accumulated_DSBs G2M_Arrest G2/M Cell Cycle Arrest Accumulated_DSBs->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: this compound inhibits TRIP13, impairing NHEJ and leading to DNA damage, G2/M arrest, and apoptosis.

Experimental_Workflow_this compound General Experimental Workflow with this compound start Start cell_culture Cell Culture (Cancer Cell Line) start->cell_culture treatment This compound Treatment (Dose- and Time-course) cell_culture->treatment dna_damage_assays DNA Damage Assays (γH2AX, Comet Assay) treatment->dna_damage_assays cell_viability_assays Cell Viability/Survival Assays (MTT, Clonogenic) treatment->cell_viability_assays cell_cycle_apoptosis_assays Cell Cycle & Apoptosis Assays (Flow Cytometry) treatment->cell_cycle_apoptosis_assays data_analysis Data Analysis and Interpretation dna_damage_assays->data_analysis cell_viability_assays->data_analysis cell_cycle_apoptosis_assays->data_analysis

Caption: A typical workflow for investigating the effects of this compound on cancer cells.

Signaling_Pathways_this compound Signaling Pathways Modulated by this compound cluster_FGFR4_STAT3 FGFR4/STAT3 Pathway cluster_Wnt_BetaCatenin Wnt/β-catenin Pathway This compound This compound TRIP13 TRIP13 This compound->TRIP13 FGFR4 FGFR4 TRIP13->FGFR4 regulates Beta_Catenin β-catenin TRIP13->Beta_Catenin regulates STAT3 STAT3 FGFR4->STAT3 activates pSTAT3 pSTAT3 STAT3->pSTAT3 phosphorylation Proliferation_Survival Cell Proliferation & Survival pSTAT3->Proliferation_Survival promotes Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Frizzled->LRP5_6 Destruction_Complex Destruction Complex (Axin, APC, GSK3β) LRP5_6->Destruction_Complex inhibits Destruction_Complex->Beta_Catenin degrades TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF co-activates Gene_Expression Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Gene_Expression Gene_Expression->Proliferation_Survival

Caption: this compound inhibits TRIP13, which in turn downregulates the pro-survival FGFR4/STAT3 and Wnt/β-catenin pathways.[5][6][7]

References

Troubleshooting & Optimization

troubleshooting DCZ0415 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting solubility issues related to the TRIP13 inhibitor, DCZ0415, in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in aqueous solutions?

A1: this compound is a potent, small-molecule inhibitor of Thyroid Receptor-Interacting Protein 13 (TRIP13).[1][2] It is investigated for its anti-myeloma and anti-cancer activities, which involve impairing DNA repair and inhibiting signaling pathways like NF-κB and Wnt/β-catenin.[3][4][5][6] Like many small organic molecules developed as kinase inhibitors, this compound has a complex, planar structure that contributes to strong intermolecular forces. This leads to high crystal lattice energy and low intrinsic solubility in water and aqueous buffers.

Q2: What is the recommended solvent for creating a stock solution of this compound?

A2: The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1][2][4] It is highly soluble in DMSO, with concentrations of up to 62.5 mg/mL (175.35 mM) being achievable.[1][2] It is critical to use newly opened, anhydrous (hygroscopic) DMSO, as water content can significantly reduce the compound's solubility.[2]

Q3: My this compound powder is not dissolving well, even in DMSO. What should I do?

A3: If you encounter difficulty dissolving this compound powder in DMSO, sonication is recommended to facilitate the process.[1] Gentle warming may also be employed, but care should be taken to avoid compound degradation. Always ensure you are using a sufficient volume of high-quality, anhydrous DMSO.

Q4: My this compound precipitated when I diluted the DMSO stock in my aqueous buffer/cell culture medium. How can I prevent this?

A4: This is a common issue known as "precipitation upon dilution." It occurs because the compound is poorly soluble in the final aqueous environment. To mitigate this:

  • Lower the Final Concentration: Work with the lowest effective concentration of this compound required for your experiment.

  • Increase Final DMSO Concentration: Ensure the final percentage of DMSO in your working solution is sufficient to maintain solubility, but be mindful of its potential effects on cells. Most cell lines can tolerate DMSO up to 0.5%, but it is crucial to determine the specific tolerance of your system.

  • Use Pre-warmed Media: Adding the DMSO stock to pre-warmed (e.g., 37°C) aqueous media can sometimes help maintain solubility.

  • Rapid Mixing: Add the DMSO stock to the aqueous solution while vortexing or stirring vigorously to promote rapid dispersion and prevent localized high concentrations that can trigger precipitation.

Q5: How should I prepare this compound for in vivo animal studies?

A5: Due to its poor aqueous solubility, a specific formulation is required for in vivo administration. A commonly used vehicle for animal experiments consists of a mixture of solvents and surfactants. One published formulation for this compound is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline .[4] This creates a stable emulsion or solution suitable for administration.

Q6: Are there alternative methods to improve the solubility of this compound in my final working solution?

A6: While using a DMSO co-solvent is the most direct method, other pharmaceutical techniques exist for enhancing the solubility of poorly soluble drugs, such as using cyclodextrins to form inclusion complexes.[7] These methods create a hydrophilic exterior around the hydrophobic drug molecule, increasing its aqueous solubility. However, this would require significant formulation development and validation for your specific experimental system.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Powder won't dissolve in DMSO 1. Insufficient solvent volume.2. Low-quality or hydrated DMSO.3. Insufficient agitation.1. Increase the volume of DMSO.2. Use fresh, anhydrous, high-quality DMSO.3. Apply sonication or gentle warming to aid dissolution.[1]
Precipitate forms after dilution in aqueous media 1. Final concentration of this compound is above its solubility limit in the working solution.2. Final DMSO concentration is too low.3. Poor mixing technique.1. Lower the final working concentration of this compound.2. Increase the final DMSO percentage (not to exceed cell toxicity limits).3. Add the DMSO stock to pre-warmed media while vortexing.
Inconsistent experimental results 1. Compound precipitation leading to inaccurate final concentrations.2. Degradation of the compound in stock solution.1. Visually inspect for precipitation before each use. Centrifuge and use the supernatant if necessary, though this may alter the concentration.2. Prepare fresh stock solutions. Store aliquots at -80°C to minimize freeze-thaw cycles.[2]
Cell toxicity or off-target effects observed 1. DMSO concentration is too high for the cell line.2. The compound itself is cytotoxic at the tested concentration.1. Run a vehicle control with the same final DMSO concentration to assess solvent toxicity.2. Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound.

Quantitative Data Summary

CompoundSolventMaximum SolubilityMolar ConcentrationNotes
This compound DMSO62.5 mg/mL175.35 mMSonication is recommended. Use of newly opened, hygroscopic DMSO is critical.[1][2]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution (e.g., 50 mM)

  • Calculate Mass: Based on the molecular weight of this compound (356.42 g/mol ), calculate the mass required for your desired volume and concentration. For 1 mL of a 50 mM stock, you would need 17.82 mg.

  • Weigh Compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add Solvent: Add the appropriate volume of fresh, anhydrous DMSO.

  • Dissolve: Vortex the solution vigorously. If the compound does not fully dissolve, place the tube in a sonicator bath for 5-10 minute intervals until the solution is clear.

  • Store: Aliquot the stock solution into smaller volumes in tightly sealed tubes to minimize freeze-thaw cycles. Store at -80°C for long-term stability (up to 2 years).[2]

Protocol 2: Preparation of this compound Working Solutions for In Vitro Assays (e.g., 20 µM)

  • Thaw Stock: Thaw a single aliquot of the high-concentration DMSO stock solution.

  • Pre-warm Medium: Warm the cell culture medium or aqueous buffer to 37°C.

  • Perform Serial Dilutions (if necessary): It is often best to perform an intermediate dilution in DMSO or the final aqueous medium to avoid adding a minuscule volume of stock directly.

  • Final Dilution: While vortexing the pre-warmed medium, add the required volume of the this compound stock solution to achieve the final desired concentration (e.g., for a 20 µM final concentration in 10 mL from a 50 mM stock, add 4 µL).

  • Inspect and Use: Immediately inspect the solution for any signs of precipitation. Use the freshly prepared working solution promptly.

Protocol 3: Preparation of this compound Formulation for In Vivo Studies

This protocol is based on a published formulation and should be prepared fresh before use.[4]

  • Initial Dissolution: Dissolve the required amount of this compound in DMSO to create a concentrated stock.

  • Add PEG300: To the DMSO solution, add PEG300 and mix thoroughly until the solution is clear. The ratio should be maintained (e.g., for a final solution of 1 mL, start with 100 µL of the initial DMSO stock and add 400 µL of PEG300).

  • Add Tween 80: Add Tween 80 to the mixture and mix well until clear. (e.g., 50 µL for a 1 mL final volume).

  • Add Saline: Slowly add sterile saline while mixing to reach the final volume. (e.g., 450 µL for a 1 mL final volume).

  • Final Formulation: The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The solution should be a clear, stable emulsion or solution.

Visualizations

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (In Vitro) weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate Until Clear add_dmso->dissolve aliquot Aliquot & Store at -80°C dissolve->aliquot thaw Thaw Stock Aliquot aliquot->thaw add_stock Add Stock to Medium (while vortexing) thaw->add_stock warm_media Pre-warm Aqueous Medium (37°C) warm_media->add_stock inspect Inspect for Precipitate add_stock->inspect use Use Immediately in Experiment inspect->use  Clear Solution

Caption: Experimental workflow for preparing this compound solutions.

G start Problem: This compound Precipitates in Aqueous Working Solution q1 Is final DMSO concentration >0.1%? start->q1 q2 Is final this compound concentration as low as possible? q1->q2 Yes sol1 Increase final DMSO concentration. (Caution: Check cell line tolerance, run vehicle control) q1->sol1 No q3 Was stock added to pre-warmed medium with rapid mixing? q2->q3 Yes sol2 Lower the final working concentration of this compound. q2->sol2 No sol3 Improve dilution technique: Use pre-warmed medium and vortex during addition. q3->sol3 No end Solution should remain clear. Proceed with experiment. q3->end Yes sol1->q2 sol2->q3 sol3->end

Caption: Troubleshooting logic for this compound precipitation.

G cluster_pathways Downstream Signaling Pathways cluster_effects Cellular Effects This compound This compound TRIP13 TRIP13 (AAA-ATPase) This compound->TRIP13 FGFR4_STAT3 FGFR4/STAT3 Axis This compound->FGFR4_STAT3 inhibits NFkB NF-κB Pathway This compound->NFkB inhibits Wnt Wnt/β-catenin Pathway This compound->Wnt inhibits TRIP13->FGFR4_STAT3 activates TRIP13->NFkB activates TRIP13->Wnt activates Proliferation Cell Proliferation FGFR4_STAT3->Proliferation NFkB->Proliferation Metastasis Metastasis Wnt->Metastasis Apoptosis Apoptosis Proliferation->Apoptosis leads to Metastasis->Apoptosis leads to

Caption: Simplified signaling pathway of this compound action.

References

Technical Support Center: Optimizing DCZ0415 Concentration for In-Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing DCZ0415, a small molecule inhibitor of Thyroid Receptor-Interacting Protein 13 (TRIP13), in in-vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and specific inhibitor of TRIP13, a member of the AAA-ATPase family of proteins.[1] By inhibiting TRIP13, this compound disrupts several downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. These include the FGFR4/STAT3 axis, the Wnt/β-catenin pathway, and the NF-κB signaling pathway.[1][2][3][4] Inhibition of these pathways ultimately leads to decreased cell proliferation, cell cycle arrest, and apoptosis in cancer cells.[2][4]

Q2: In which cancer cell types has this compound shown efficacy?

A2: this compound has demonstrated anti-tumor activity in a variety of cancer cell lines, including colorectal cancer, multiple myeloma, hepatocellular carcinoma, and pancreatic ductal adenocarcinoma.[1][5][6][7] Its effectiveness has been observed in cell lines with dysregulated TRIP13 expression.[1]

Q3: What are the typical IC50 values for this compound?

A3: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the specific cancer cell line and the duration of the assay. Generally, IC50 values for this compound in cell viability assays range from 1.0 µM to over 16 µM.[5][6]

Troubleshooting Guide

Q4: I am not observing the expected cytotoxic effects of this compound on my cancer cell line. What could be the reason?

A4: There are several potential reasons for a lack of cytotoxic effect:

  • Sub-optimal Concentration: The concentration of this compound may be too low for your specific cell line. It is recommended to perform a dose-response experiment to determine the optimal concentration. Start with a broad range of concentrations (e.g., 1 µM to 40 µM) to identify the effective range for your cells.[5][8]

  • Low TRIP13 Expression: The efficacy of this compound is dependent on the expression of its target, TRIP13.[1] Verify the expression level of TRIP13 in your cell line via Western Blot or qPCR. Cell lines with low or no TRIP13 expression may be resistant to this compound.

  • Incorrect Assay Duration: The cytotoxic effects of this compound may be time-dependent. Ensure that the incubation time for your assay is sufficient. For example, cell viability assays are often performed after 48 to 96 hours of treatment.[1][9]

  • Compound Stability: Ensure proper storage and handling of the this compound compound to maintain its stability and activity. It is typically dissolved in DMSO and stored at -20°C.[10]

Q5: I am observing high levels of cell death even at low concentrations of this compound. How can I mitigate this?

A5: High cytotoxicity at low concentrations could indicate:

  • High Sensitivity of the Cell Line: Your cell line may be particularly sensitive to TRIP13 inhibition. In this case, you should use a lower concentration range in your experiments.

  • Off-Target Effects: While this compound is a specific inhibitor, very high concentrations can sometimes lead to off-target effects.[11] It is crucial to use the lowest effective concentration that elicits the desired biological response to minimize the risk of off-target effects.

  • Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a non-toxic level (typically <0.1%).[10] Always include a vehicle control (cells treated with the solvent alone) in your experiments.

Q6: How can I confirm that the observed effects are due to the inhibition of the intended signaling pathways?

A6: To validate the on-target effects of this compound, you can perform the following experiments:

  • Western Blot Analysis: After treating your cells with this compound, analyze the protein expression levels of key downstream targets of the TRIP13 signaling pathways. You should expect to see a decrease in the expression or phosphorylation of proteins such as FGFR4, p-STAT3, β-catenin, and p-NF-κBp65.[1][12]

  • Rescue Experiments: To confirm that the effects of this compound are specifically due to TRIP13 inhibition, you can perform rescue experiments by overexpressing a this compound-resistant mutant of TRIP13.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)AssayReference
Multiple Myeloma Cell LinesMultiple Myeloma1.0 - 10CalcuSyn[5]
NCI-H929Multiple Myeloma9.64Proliferation Assay[13]
HuH7Hepatocellular Carcinoma5.649CCK8 Assay[6]
HCCLM3Hepatocellular Carcinoma16.65CCK8 Assay[6]
Hep3BHepatocellular Carcinoma12.84CCK8 Assay[6]

Table 2: Recommended Concentration Ranges for In-Vitro Assays

AssayConcentration Range (µM)Typical DurationReference
Cell Viability (MTT/CCK8)1.25 - 4072 - 96 hours[1][5]
Colony Formation5 - 2072 hours[1][5]
Apoptosis (Annexin V/PI)10 - 2048 hours[12]
Western Blot10 - 2048 hours[5]
Cell Cycle Analysis10 - 2024 hours[5]
Migration/Invasion Assay20 - 4036 hours[14]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired duration (e.g., 48, 72, or 96 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis

  • Cell Lysis: After treating the cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., TRIP13, FGFR4, p-STAT3, β-catenin, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

DCZ0415_Signaling_Pathway This compound This compound TRIP13 TRIP13 This compound->TRIP13 inhibits FGFR4 FGFR4 TRIP13->FGFR4 Wnt_beta_catenin Wnt/β-catenin Pathway TRIP13->Wnt_beta_catenin NF_kB NF-κB Pathway TRIP13->NF_kB STAT3 STAT3 FGFR4->STAT3 Proliferation Cell Proliferation STAT3->Proliferation Apoptosis Apoptosis STAT3->Apoptosis Wnt_beta_catenin->Proliferation Metastasis Metastasis Wnt_beta_catenin->Metastasis NF_kB->Proliferation Experimental_Workflow cluster_0 Concentration Optimization cluster_1 Functional Assays cluster_2 Mechanism of Action Dose_Response Dose-Response Curve (e.g., MTT Assay) Determine_IC50 Determine IC50 Dose_Response->Determine_IC50 Select_Concentrations Select Concentrations for further assays Determine_IC50->Select_Concentrations Cell_Viability Cell Viability Select_Concentrations->Cell_Viability Western_Blot Western Blot (Downstream Targets) Select_Concentrations->Western_Blot Apoptosis_Assay Apoptosis Assay Cell_Cycle Cell Cycle Analysis Migration_Assay Migration/Invasion Assay Rescue_Experiment Rescue Experiment

References

Technical Support Center: Enhancing the Efficacy of DCZ0415 in Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the TRIP13 inhibitor, DCZ0415, particularly in the context of resistant cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small-molecule inhibitor of Thyroid Receptor Interacting Protein 13 (TRIP13), an AAA-ATPase. By inhibiting TRIP13, this compound has been shown to disrupt several key signaling pathways involved in cancer progression. These include the inactivation of the FGFR4/STAT3 axis, as well as the NF-κB and Wnt/β-catenin signaling pathways.[1][2][3] This disruption can lead to decreased cell proliferation, induction of apoptosis, and cell cycle arrest at the G2/M phase.[1][2][3]

Q2: In which cancer types has this compound shown efficacy?

A2: Preclinical studies have demonstrated the anti-tumor activity of this compound in a range of cancers, including colorectal cancer, multiple myeloma, hepatocellular carcinoma, and pancreatic cancer.[1][3][4][5] Its efficacy has been observed in various cancer cell lines, irrespective of their p53, KRAS, BRAF, or EGFR mutation status.[1]

Q3: What are the known or potential mechanisms of resistance to this compound?

A3: While specific studies on acquired resistance to this compound are limited, mechanisms of resistance to TRIP13 inhibitors and related DNA damage response (DDR) inhibitors may involve several factors. These can include the amplification of the TRIP13 gene, alterations in other DNA repair proteins that create bypass pathways, and the promotion of autophagy.[2][3][6] Upregulation of pro-survival signaling pathways that are initially suppressed by this compound could also contribute to resistance.

Q4: How can the efficacy of this compound be improved in cell lines showing reduced sensitivity?

A4: Combination therapy has emerged as a promising strategy to enhance the efficacy of this compound. Synergistic effects have been reported when this compound is combined with other anti-cancer agents, such as PARP inhibitors (e.g., Olaparib), chemotherapeutic agents (e.g., melphalan, gemcitabine), and HDAC inhibitors (e.g., panobinostat).[1][5] These combinations often target multiple nodes within the cancer cell's survival network, particularly the DNA damage response pathways.[1]

Troubleshooting Guide for this compound Experiments

This guide addresses common issues that may arise during in vitro experiments with this compound.

Issue Potential Cause Troubleshooting Steps
Decreased efficacy of this compound over time in cell culture. Development of acquired resistance.1. Confirm Resistance: Perform a dose-response curve with the current cell line and compare it to the parental, sensitive cell line to quantify the shift in IC50. 2. Investigate Molecular Mechanisms: Analyze the expression levels of TRIP13 to check for overexpression. Evaluate the activity of downstream signaling pathways (FGFR4/STAT3, NF-κB, Wnt/β-catenin) to identify potential reactivation. Assess markers of DNA damage and repair. 3. Consider Combination Therapy: Based on the suspected resistance mechanism, introduce a synergistic agent. For example, if DNA repair pathways are upregulated, consider combining with a PARP inhibitor like Olaparib.
High variability in experimental results with this compound. Inconsistent drug preparation or cell culture conditions.1. Drug Preparation: Prepare fresh stock solutions of this compound regularly and store them under the recommended conditions to avoid degradation. 2. Cell Culture Consistency: Ensure consistent cell passage numbers, confluency at the time of treatment, and media composition for all experiments. 3. Assay Conditions: Standardize incubation times and ensure uniform cell seeding density.
Unexpected cytotoxicity in control cell lines. Off-target effects or inappropriate solvent concentration.1. Solvent Control: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for the specific cell line. 2. Test in Multiple Cell Lines: Compare the cytotoxic effects in the cell line of interest with a panel of other cell lines to assess for cell-type-specific toxicity.
Lack of synergy with a combination agent. Suboptimal drug concentrations or scheduling.1. Dose-Matrix Analysis: Perform a checkerboard assay with varying concentrations of both this compound and the combination agent to identify the optimal synergistic concentrations. 2. Sequential vs. Co-treatment: Investigate different treatment schedules, such as pre-treating with one agent before adding the second, as the sequence of drug administration can significantly impact synergy.

Data on Synergistic Combinations with this compound

The following tables summarize quantitative data from studies demonstrating the synergistic effects of this compound in combination with other anti-cancer agents.

Table 1: Synergistic Effect of this compound and Olaparib in Hepatocellular Carcinoma (HCC) Cell Lines

Cell LineDrug CombinationCombination Index (CI)Interpretation
HuH7This compound + Olaparib< 1Synergistic
HCCLM3This compound + Olaparib< 1Synergistic
Hep3BThis compound + Olaparib< 1Synergistic
Data derived from a study by Xu et al., which demonstrated that a Combination Index (CI) of less than 1 indicates a synergistic interaction.[1][7]

Table 2: IC50 Values of this compound in Hepatocellular Carcinoma (HCC) Cell Lines

Cell LineIC50 of this compound (µM)
HuH75.649
HCCLM316.65
Hep3B12.84
These values represent the concentration of this compound required to inhibit 50% of cell growth when used as a single agent.[4]

Experimental Protocols

Protocol 1: Assessment of Synergistic Efficacy of this compound and Olaparib in HCC Cell Lines

This protocol is based on the methodology described in the study by Xu et al.[1]

  • Cell Culture: Culture HCC cell lines (e.g., HuH7, HCCLM3, Hep3B) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Viability Assay (CCK-8):

    • Seed cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound, Olaparib, or a combination of both drugs. A vehicle control (e.g., DMSO) should be included.

    • Incubate the plates for 48-72 hours.

    • Add 10 µL of CCK-8 solution to each well and incubate for an additional 1-4 hours.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Synergy Analysis:

    • Calculate the cell viability for each treatment condition relative to the vehicle control.

    • Use the Chou-Talalay method to determine the Combination Index (CI). This can be performed using software such as CompuSyn.

    • A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Protocol 2: General Workflow for Investigating Acquired Resistance to this compound

  • Generation of Resistant Cell Lines:

    • Continuously expose a sensitive parental cancer cell line to gradually increasing concentrations of this compound over several months.

    • Start with a concentration around the IC20 and incrementally increase the dose as the cells adapt.

    • Periodically assess the IC50 of the cell population to monitor the development of resistance.

    • Isolate and expand clonal populations from the resistant pool.

  • Characterization of Resistant Phenotype:

    • Confirm the resistant phenotype by comparing the dose-response curves and IC50 values of the resistant clones to the parental cell line.

    • Perform cell proliferation, apoptosis, and cell cycle assays to assess the biological changes associated with resistance.

  • Investigation of Resistance Mechanisms:

    • Genomic and Transcriptomic Analysis: Perform whole-exome sequencing or RNA-sequencing to identify mutations or changes in gene expression, particularly in TRIP13 and genes related to the DNA damage response.

    • Protein Expression Analysis: Use Western blotting or proteomics to quantify the protein levels of TRIP13 and key components of the FGFR4/STAT3, NF-κB, and Wnt/β-catenin pathways.

  • Evaluation of Strategies to Overcome Resistance:

    • Based on the identified resistance mechanisms, select appropriate combination agents.

    • Perform synergy studies as described in Protocol 1 to evaluate the efficacy of the combination therapy in the resistant cell line.

Visualizations

DCZ0415_Mechanism_of_Action cluster_outcomes Cellular Outcomes of this compound Inhibition This compound This compound TRIP13 TRIP13 This compound->TRIP13 inhibits Proliferation Cell Proliferation This compound->Proliferation inhibits Apoptosis Apoptosis This compound->Apoptosis induces CellCycleArrest G2/M Arrest This compound->CellCycleArrest induces FGFR4 FGFR4 TRIP13->FGFR4 activates NFkB NF-κB Pathway TRIP13->NFkB activates Wnt Wnt/β-catenin Pathway TRIP13->Wnt activates STAT3 STAT3 FGFR4->STAT3 activates STAT3->Proliferation NFkB->Proliferation Wnt->Proliferation

Caption: Mechanism of action of this compound.

Caption: Workflow for troubleshooting this compound resistance.

Combination_Strategy_Logic This compound This compound TRIP13 TRIP13 Inhibition This compound->TRIP13 DDR_Inhibition Impaired DNA Damage Repair (Non-Homologous End Joining) TRIP13->DDR_Inhibition Synergy Synergistic Cell Death DDR_Inhibition->Synergy PARPi PARP Inhibitor (e.g., Olaparib) PARP_Inhibition Inhibition of Base Excision Repair PARPi->PARP_Inhibition PARP_Inhibition->Synergy

Caption: Logic of this compound and PARP inhibitor synergy.

References

refining DCZ0415 treatment protocols to minimize toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining DCZ0415 treatment protocols to minimize toxicity and enhance efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small-molecule inhibitor that targets the AAA-ATPase Thyroid Receptor-Interacting Protein 13 (TRIP13).[1][2][3] By inhibiting TRIP13, this compound disrupts several downstream signaling pathways implicated in cancer progression, including the FGFR4/STAT3 axis, the Wnt/β-catenin pathway, and NF-κB signaling.[1][2][4] This inhibition leads to decreased cell proliferation, cell cycle arrest in the G2/M phase, and increased apoptosis in cancer cells.[2][3]

Q2: What are the reported in vitro concentrations of this compound for effective anti-cancer activity?

A2: The effective concentration of this compound in vitro varies depending on the cell line. For multiple myeloma (MM) cell lines, IC50 values are reported to be in the range of 1.0–10 μM.[5][6] In colorectal cancer (CRC) cells, concentrations between 5 and 20 µM have been shown to reduce colony formation and impact cell cycle progression.[7] For hepatocellular carcinoma (HCC) cells, concentrations of 20 or 40 μM were used to inhibit migration and invasion.[8]

Q3: What is a recommended starting dose for in vivo animal studies?

A3: In a syngeneic mouse model of colorectal cancer, this compound was administered at a dose of 25 mg/kg.[2] In an immune-deficient mouse model with multiple myeloma, a dose of 50 mg/kg/day for 14 days administered via intraperitoneal (IP) injection significantly reduced tumor growth.[6]

Q4: What is the known toxicity profile of this compound in preclinical studies?

A4: Preclinical studies have shown a favorable toxicity profile for this compound. In a colorectal cancer xenograft model, haematoxylin and eosin (H&E) staining of the liver and kidney showed no signs of toxicity after administration of this compound.[2] Another study in multiple myeloma did not report significant side effects.[4] To assess off-target effects, one study showed nearly no inhibition on the growth of the 293T control cell line at a concentration of 6.25 μM.[9]

Q5: How does this compound affect the tumor microenvironment?

A5: this compound has been shown to modulate the tumor microenvironment by enhancing the anti-tumor immune response. In a syngeneic colorectal cancer model, this compound treatment led to a decrease in the immune checkpoint proteins PD-1 and CTLA4, and an increase in the cytotoxic mediators granzyme B, perforin, and interferon-gamma.[1][2][10] In multiple myeloma models, this compound treatment increased the numbers of CD3+, CD4+, and CD8+ immune cells.[4][11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High in vitro cytotoxicity in non-cancerous cell lines Off-target effects or excessively high concentrations.Perform a dose-response curve to determine the optimal concentration with a therapeutic window between cancerous and non-cancerous cells. A study showed minimal impact on the 293T cell line at 6.25 μM[9].
Lack of in vivo efficacy Suboptimal dosage, poor bioavailability, or inappropriate animal model.Increase the dosage based on literature, considering a range of 25-50 mg/kg/day (IP) as a starting point[2][6]. Evaluate alternative delivery routes. Ensure the chosen animal model has a dysregulated TRIP13 and FGFR4 pathway, as this compound's efficacy is linked to this axis[1][2][3].
Observed signs of toxicity in animal models (e.g., weight loss, lethargy) High dosage or prolonged treatment duration.Reduce the dosage or the frequency of administration. Implement a staggered treatment schedule (e.g., 5 days on, 2 days off). Monitor animal health closely, including daily weight checks. Although one study noted no liver or kidney toxicity with H&E staining, it is still advisable to perform comprehensive toxicology assessments[2].
Variability in experimental results Inconsistent drug preparation or cell line instability.Prepare fresh stock solutions of this compound for each experiment. Ensure consistent cell culture conditions and regularly perform cell line authentication.
Synergistic drug combination leading to increased toxicity Additive off-target effects of the combined therapies.When combining this compound with other agents like melphalan, panobinostat, or PARP inhibitors[4][8][10][12], perform a thorough dose-matrix evaluation to identify synergistic and non-toxic concentration ranges for the combination.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound

Cell Line TypeAssayConcentrationEffectReference
Multiple MyelomaCell Viability (CCK-8)1.0–10 μMIC50 values[5][6]
Multiple MyelomaApoptosis (Annexin-V)10, 20 μM (24-72h)Dose-dependent increase in apoptosis[6]
Colorectal CancerColony Formation5, 10, 20 µMReduced colony-forming capacity[7]
Colorectal CancerCell Cycle Analysis10, 20 µM (24h)G2/M phase arrest[2]
Hepatocellular CarcinomaTranswell Assay20, 40 μM (36h)Inhibition of migration and invasion[8]

Table 2: In Vivo Efficacy of this compound

Cancer ModelAnimal ModelDosageTreatment DurationOutcomeReference
Multiple MyelomaImmune-deficient mice50 mg/kg/day (IP)14 daysSignificant reduction in tumor growth[6]
Colorectal CancerSyngeneic C57/BL6 mice25 mg/kg (IP)Not specifiedReduced tumor growth and metastasis[2]

Signaling Pathways and Experimental Workflows

DCZ0415_Mechanism_of_Action cluster_downstream Downstream Pathways cluster_outcomes Cellular Outcomes This compound This compound TRIP13 TRIP13 This compound->TRIP13 inhibits FGFR4_STAT3 FGFR4/STAT3 Axis TRIP13->FGFR4_STAT3 activates Wnt_beta_catenin Wnt/β-catenin Pathway TRIP13->Wnt_beta_catenin activates NF_kB NF-κB Pathway TRIP13->NF_kB activates Apoptosis Increased Apoptosis TRIP13->Apoptosis inhibition leads to Immune_Response Enhanced Anti-tumor Immune Response TRIP13->Immune_Response inhibition leads to Proliferation Decreased Cell Proliferation FGFR4_STAT3->Proliferation Metastasis Inhibited EMT and Metastasis FGFR4_STAT3->Metastasis Wnt_beta_catenin->Proliferation Wnt_beta_catenin->Metastasis NF_kB->Proliferation

Caption: Mechanism of action of this compound.

In_Vivo_Toxicity_Workflow start Start: In Vivo Study with this compound treatment Administer this compound (e.g., 25-50 mg/kg IP) start->treatment monitoring Daily Monitoring: - Body Weight - Clinical Signs (lethargy, etc.) treatment->monitoring decision Signs of Toxicity? monitoring->decision endpoint Study Endpoint necropsy Necropsy and Tissue Collection (Tumor, Liver, Kidney, etc.) endpoint->necropsy histopathology Histopathological Analysis (H&E Staining) necropsy->histopathology data_analysis Data Analysis and Toxicity Assessment histopathology->data_analysis decision->treatment Yes (Reduce Dose/Frequency) decision->endpoint No

Caption: Workflow for in vivo toxicity assessment.

Key Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed colorectal cancer (CRC) cells in 96-well plates at an appropriate density.

  • Treatment: After 24 hours, treat the cells with serially diluted concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 4 days.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis
  • Cell Lysis: Treat CRC cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., TRIP13, FGFR4, p-STAT3, β-catenin) overnight at 4°C.[2]

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study
  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 CRC cells) into the flank of immunocompromised mice (e.g., NSG mice).[2]

  • Tumor Growth: Allow tumors to reach a palpable size.

  • Randomization and Treatment: Randomize the mice into treatment and vehicle control groups. Administer this compound (e.g., 25 mg/kg) or vehicle via intraperitoneal injection according to the planned schedule.[2]

  • Tumor Measurement: Measure tumor volume regularly (e.g., every 2-3 days) using calipers.

  • Monitoring: Monitor the body weight and general health of the mice throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting, immunohistochemistry).[2]

  • Toxicity Assessment: Collect major organs like the liver and kidney for histopathological analysis (H&E staining) to assess for any signs of toxicity.[2]

References

addressing off-target effects of the DCZ0415 inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the DCZ0415 inhibitor. The information is tailored for scientists and drug development professionals to address potential off-target effects and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of the this compound inhibitor?

A1: The primary target of this compound is Thyroid Receptor-Interacting Protein 13 (TRIP13), an AAA-ATPase. This compound has been shown to bind to TRIP13 and inhibit its activity, which is involved in processes like the spindle assembly checkpoint and DNA repair.

Q2: What are the known on-target signaling pathways affected by this compound?

A2: this compound has been demonstrated to modulate several downstream signaling pathways through its inhibition of TRIP13. These include the inactivation of the FGFR4/STAT3 axis, the Wnt/β-catenin pathway, and the NF-κB signaling pathway.

Q3: Are there any known off-target effects of this compound?

A3: While specific, comprehensive kinome-wide off-target data for this compound is not extensively published in the public domain, the pathways it is known to affect (FGFR, STAT, NF-κB, Wnt/β-catenin) involve numerous kinases. Therefore, it is plausible that this compound may exhibit some off-target activity against kinases within these pathways. It is crucial for researchers to experimentally validate the specificity of this compound in their model system.

Q4: How can I assess the selectivity of this compound in my experiments?

A4: Several methods can be employed to assess the selectivity of this compound. A comprehensive approach is to perform a kinome-wide profiling assay, such as a competition binding assay or an in vitro kinase activity panel. Additionally, you can use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm target engagement in a cellular context and Western blotting to investigate the phosphorylation status of key on- and potential off-target proteins.

Q5: What is the recommended concentration range for using this compound in cell-based assays?

A5: The effective concentration of this compound can vary depending on the cell line and the duration of treatment. Published studies have reported using concentrations in the range of 1.0 to 40 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

Troubleshooting Guide

This guide addresses common issues researchers may encounter when using the this compound inhibitor, with a focus on identifying and mitigating potential off-target effects.

Observed Problem Potential Cause Recommended Solution
Unexpected changes in cell morphology or viability at low concentrations. The unexpected effects could be due to off-target kinase inhibition.1. Perform a kinome scan: Analyze this compound against a panel of kinases to identify potential off-targets. 2. Validate off-targets with orthogonal assays: Use techniques like Cellular Thermal Shift Assay (CETSA) or Western blotting to confirm engagement with potential off-target kinases in your cells. 3. Titrate the inhibitor concentration: Determine the lowest effective concentration that inhibits TRIP13 without causing significant off-target effects.
Inconsistent results between different batches of this compound. This could be due to variations in compound purity or stability.1. Verify compound identity and purity: Use analytical methods like LC-MS and NMR to confirm the identity and purity of your this compound stock. 2. Properly store the compound: Store this compound as recommended by the manufacturer, typically desiccated at -20°C or -80°C, to prevent degradation. 3. Prepare fresh working solutions: Avoid repeated freeze-thaw cycles by preparing small aliquots of your stock solution.
Changes in signaling pathways not directly linked to TRIP13. This is a strong indicator of off-target effects.1. Review the literature: Investigate if the observed signaling pathway is a known downstream effect of any of the potential off-target kinases identified in a kinome scan. 2. Use more specific inhibitors: If a specific off-target kinase is identified and suspected to be causing the effect, use a more selective inhibitor for that kinase as a control to see if it phenocopies the effect. 3. Rescue experiment: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of the intended target (TRIP13) to see if the phenotype is reversed.
Lack of expected phenotype despite evidence of target engagement. This could be due to cellular compensation mechanisms or experimental conditions.1. Confirm target engagement in your system: Use CETSA to ensure this compound is binding to TRIP13 in your specific cell line. 2. Check for compensatory pathway activation: Cells can sometimes activate parallel signaling pathways to compensate for the inhibition of one. Use Western blotting or other pathway analysis tools to investigate this. 3. Optimize experimental timeline: The phenotypic effects of inhibiting TRIP13 may take time to manifest. Perform a time-course experiment to determine the optimal treatment duration.

Data Presentation: Off-Target Kinase Profiling (Illustrative Data)

The following table presents a hypothetical kinome scan data for this compound to illustrate how such data would be structured. Disclaimer: This data is for illustrative purposes only and does not represent actual experimental results.

Kinase Target Family % Inhibition at 1 µM % Inhibition at 10 µM Notes
TRIP13 (Primary Target) AAA-ATPase95%99%Strong on-target inhibition.
FGFR1Tyrosine Kinase25%60%Potential off-target. Follow up with cellular assays.
FGFR4Tyrosine Kinase30%75%Potential off-target, consistent with known pathway effects.
STAT3 (indirect)Transcription FactorNot AssayedNot AssayedEffect on STAT3 is likely downstream of FGFR inhibition.
IKKβSerine/Threonine Kinase15%55%Potential off-target in the NF-κB pathway.
GSK3βSerine/Threonine Kinase10%45%Potential off-target in the Wnt/β-catenin pathway.
CDK2Serine/Threonine Kinase5%20%Weak inhibition, likely not significant.
SRCTyrosine Kinase8%30%Weak inhibition.
p38αSerine/Threonine Kinase12%40%Potential off-target.

Experimental Protocols

Western Blotting for Signaling Pathway Analysis

This protocol is for assessing the phosphorylation status of key proteins in signaling pathways affected by this compound.

Materials:

  • Cells treated with this compound or vehicle control (DMSO).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-STAT3, anti-STAT3, anti-β-catenin, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Lysis:

    • Wash treated cells with ice-cold PBS.

    • Lyse cells in lysis buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Boil samples at 95-100°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Analyze the band intensities to determine the relative protein phosphorylation levels.

Cellular Thermal Shift Assay (CETSA)

This protocol is for confirming the direct binding of this compound to its target protein (TRIP13) and potential off-targets in a cellular environment.

Materials:

  • Intact cells treated with this compound or vehicle control.

  • PBS.

  • PCR tubes or 96-well PCR plate.

  • Thermal cycler.

  • Lysis buffer (without detergents for initial lysis).

  • Centrifuge.

  • SDS-PAGE and Western blotting reagents.

Procedure:

  • Cell Treatment:

    • Treat cells in suspension or adherent plates with this compound or vehicle for a specified time.

  • Heating:

    • Aliquot the treated cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

  • Analysis:

    • Collect the supernatant.

    • Analyze the amount of soluble target protein in the supernatant by Western blotting.

    • A positive target engagement will result in a thermal stabilization of the protein, meaning more of it will remain in the soluble fraction at higher temperatures in the presence of this compound.

Mandatory Visualizations

Signaling_Pathways_Affected_by_this compound cluster_this compound This compound cluster_TRIP13 Primary Target cluster_Pathways Affected Signaling Pathways This compound This compound TRIP13 TRIP13 This compound->TRIP13 FGFR4_STAT3 FGFR4/STAT3 Axis TRIP13->FGFR4_STAT3 Wnt_beta_catenin Wnt/β-catenin Pathway TRIP13->Wnt_beta_catenin NF_kB NF-κB Pathway TRIP13->NF_kB Experimental_Workflow_for_Off_Target_Identification start Start: Observe Unexpected Phenotype kinome_scan Kinome-wide Profiling (e.g., Competition Binding Assay) start->kinome_scan identify_hits Identify Potential Off-Targets kinome_scan->identify_hits cetsa Cellular Thermal Shift Assay (CETSA) for Target Engagement identify_hits->cetsa Top Hits western_blot Western Blot for Pathway Modulation identify_hits->western_blot Top Hits validate Validate Off-Target Effects cetsa->validate western_blot->validate conclusion Conclusion: Confirm or Refute Off-Target Effect validate->conclusion

how to overcome experimental variability with DCZ0415

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome experimental variability when working with DCZ0415, a potent inhibitor of Thyroid Receptor Interacting Protein 13 (TRIP13).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that specifically targets TRIP13, a protein belonging to the AAA-ATPase family.[1][2] By inhibiting TRIP13, this compound disrupts several key signaling pathways involved in cancer progression. Notably, it has been shown to inactivate the FGFR4/STAT3 axis, the Wnt/β-catenin pathway, and the NF-κB pathway.[2][3] This inhibition leads to decreased cell proliferation, induction of apoptosis, and cell cycle arrest in various cancer cell lines.[3][4]

Q2: In which cancer types has this compound shown efficacy?

A2: Preclinical studies have demonstrated the anti-tumor activity of this compound in a range of cancer models, including colorectal cancer, multiple myeloma, hepatocellular carcinoma, and pancreatic ductal adenocarcinoma.[3][5][6][7] Its effectiveness has been observed in cancer cell lines with diverse genetic backgrounds, including variations in p53, KRAS, and BRAF status.[2][3]

Q3: What are the recommended storage and handling conditions for this compound?

A3: For long-term storage, this compound powder should be kept at -20°C for up to 3 years.[8] Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to one year.[8] It is advisable to aliquot the stock solution to prevent repeated freeze-thaw cycles, which can degrade the compound.[8]

Q4: How should I prepare this compound for in vitro experiments?

A4: this compound is soluble in DMSO.[1] To prepare a stock solution, dissolve the powdered compound in fresh, high-quality DMSO. Sonication may be recommended to ensure complete dissolution. For cell-based assays, it is crucial to consider the final concentration of DMSO in the culture medium, as high concentrations can be toxic to cells. Assays should be designed to tolerate the final DMSO concentration, typically up to 5% (v/v) without compromising enzyme activity in biochemical assays.[1]

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected anti-proliferative effects are observed.

  • Possible Cause 1: Suboptimal Compound Concentration. The effective concentration of this compound can vary significantly between different cell lines.

    • Solution: Perform a dose-response experiment to determine the optimal IC50 for your specific cell line. Published studies report IC50 values ranging from 1.0 µM to over 16 µM depending on the cancer type and cell line.[4][5][8]

  • Possible Cause 2: Cell Line Specific Response. The cellular context, including the expression levels of TRIP13 and downstream signaling components, can influence the sensitivity to this compound.

    • Solution: Before starting your experiment, verify the expression of TRIP13 in your cell line of interest. The anti-myeloma activity of this compound, for example, is dependent on TRIP13 expression.[7]

  • Possible Cause 3: Compound Degradation. Improper storage or handling of this compound can lead to its degradation.

    • Solution: Ensure that the compound is stored correctly and that stock solutions are not subjected to multiple freeze-thaw cycles.[8] Prepare fresh dilutions from a stable stock for each experiment.

Issue 2: High variability between experimental replicates.

  • Possible Cause 1: Incomplete Solubilization. this compound may not be fully dissolved, leading to inconsistent concentrations in your assays.

    • Solution: Ensure complete dissolution of the compound in DMSO, using sonication if necessary. Visually inspect the solution for any precipitates before use.

  • Possible Cause 2: Assay Conditions. Variations in assay conditions, such as incubation time, cell density, and reagent concentrations, can introduce variability.

    • Solution: Standardize all experimental parameters. Optimize assay conditions, including buffer components and substrate concentrations, to ensure a robust and reproducible assay.[9]

  • Possible Cause 3: Pipetting Errors. Inaccurate pipetting can lead to significant variations, especially when working with small volumes.

    • Solution: Use calibrated pipettes and proper pipetting techniques. For high-throughput screening, consider optimizing equipment settings to reduce plate reader-induced gradients.[9]

Issue 3: Potential off-target effects are a concern.

  • Possible Cause 1: Non-specific Toxicity. At high concentrations, small molecules can sometimes exhibit off-target effects or general toxicity.

    • Solution: To confirm that the observed effects are due to TRIP13 inhibition, consider using a control cell line with low or no TRIP13 expression. For example, the 293T cell line has been used as a control to test for non-specific toxicity.[10] Additionally, a rescue experiment where TRIP13 is overexpressed in silenced cells can confirm on-target activity.[7]

Data Presentation

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssayIC50 / Effective ConcentrationTreatment DurationReference
HuH7Hepatocellular CarcinomaCell Viability5.649 µM-[5]
HCCLM3Hepatocellular CarcinomaCell Viability16.65 µM-[5]
Hep3BHepatocellular CarcinomaCell Viability12.84 µM-[5]
MM Cell LinesMultiple MyelomaCell Viability1.0–10 µM72 hours[4]
RajiB-cell LymphomaCell Viability10-20 µM48-96 hours[11]
Colorectal Cancer CellsColorectal CancerApoptosis10-20 µM24-72 hours[3]
MM Cell LinesMultiple MyelomaApoptosis10-20 µM24-72 hours[4]
MM Cell LinesCell Cycle Arrest (G0/G1)10-20 µM24 hours[4]
Colorectal Cancer CellsColorectal CancerCell Cycle Arrest (G2/M)-24 hours[3]

Table 2: In Vivo Experimental Protocols for this compound

Animal ModelCancer TypeThis compound DosageAdministration RouteKey FindingsReference
Immunocompromised MiceColorectal Cancer25 mg/kg-Reduced tumor growth and metastasis.[3]
Immune-deficient MiceMultiple Myeloma50 mg/kg/dayIntraperitoneal (ip)Significantly reduced tumor growth.[8]
Syngeneic Mouse ModelColorectal Cancer25 mg/kg-Suppressed tumor growth and enhanced anti-tumor immune response.[3]

Mandatory Visualizations

DCZ0415_Signaling_Pathway This compound This compound TRIP13 TRIP13 This compound->TRIP13 inhibits FGFR4_STAT3 FGFR4/STAT3 Axis TRIP13->FGFR4_STAT3 activates Wnt_BetaCatenin Wnt/β-catenin Pathway TRIP13->Wnt_BetaCatenin activates NF_kB NF-κB Pathway TRIP13->NF_kB activates Apoptosis Apoptosis TRIP13->Apoptosis inhibits Cell_Cycle_Arrest Cell Cycle Arrest TRIP13->Cell_Cycle_Arrest promotes progression Cell_Proliferation Cell Proliferation FGFR4_STAT3->Cell_Proliferation Wnt_BetaCatenin->Cell_Proliferation NF_kB->Cell_Proliferation

Caption: this compound mechanism of action.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare this compound Stock (in DMSO) treat_cells Treat Cells with this compound (and controls) prep_compound->treat_cells prep_cells Culture Cancer Cells prep_cells->treat_cells cell_viability Cell Viability Assay (e.g., MTT) treat_cells->cell_viability apoptosis_assay Apoptosis Assay (e.g., Annexin V) treat_cells->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (FACS) treat_cells->cell_cycle_assay western_blot Western Blot (for pathway proteins) treat_cells->western_blot analyze_data Analyze and Interpret Results cell_viability->analyze_data apoptosis_assay->analyze_data cell_cycle_assay->analyze_data western_blot->analyze_data

Caption: General experimental workflow.

Troubleshooting_Tree start Inconsistent Results? check_concentration Check Compound Concentration (Dose-response) start->check_concentration Low Efficacy check_solubility Verify Complete Solubilization start->check_solubility High Variability check_cell_line Confirm TRIP13 Expression in Cell Line start->check_cell_line No Effect check_protocol Standardize Experimental Protocol start->check_protocol High Variability check_reagents Check Reagent Stability (Fresh Aliquots) start->check_reagents Inconsistent Efficacy solution1 Optimize Concentration check_concentration->solution1 solution2 Ensure Full Dissolution check_solubility->solution2 solution3 Select Appropriate Cell Line check_cell_line->solution3 solution4 Maintain Consistent Conditions check_protocol->solution4 solution5 Use Fresh Reagents check_reagents->solution5

Caption: Troubleshooting decision tree.

References

Technical Support Center: Enhancing the Bioavailability of DCZ0415 for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the bioavailability of the investigational TRIP13 inhibitor, DCZ0415, in animal studies. Given its poor aqueous solubility, achieving adequate systemic exposure for preclinical efficacy and pharmacokinetic studies is a significant challenge. This guide offers practical solutions and detailed protocols to address these issues.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility properties of this compound?

A1: this compound is practically insoluble in water.[1][2] It is, however, soluble in organic solvents such as dimethyl sulfoxide (DMSO).[2] This characteristic necessitates the use of bioavailability enhancement strategies for oral administration in animal studies.

Q2: Why is the bioavailability of this compound low when administered in a simple aqueous suspension?

A2: Due to its low aqueous solubility, this compound is likely a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low solubility and high permeability.[3][4] For such compounds, the dissolution rate in the gastrointestinal tract is the rate-limiting step for absorption. When administered as a simple aqueous suspension, the compound does not dissolve sufficiently to be absorbed effectively, leading to low and variable bioavailability.

Q3: What are the most common strategies to enhance the oral bioavailability of poorly soluble compounds like this compound?

A3: Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs.[1][5][6][7] These include:

  • Particle size reduction: Micronization and nanosuspension increase the surface area of the drug, enhancing the dissolution rate.[8][9]

  • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[10][11][12][13]

  • Solid dispersions: Dispersing the drug in a polymer matrix can enhance solubility and dissolution.

  • Use of co-solvents and surfactants: These agents can increase the solubility of the drug in the formulation.

Q4: Have there been any published in vivo studies with this compound, and what administration routes were used?

A4: Yes, in vivo studies in mouse models of multiple myeloma and colorectal cancer have been published.[14][15] In these studies, this compound was administered via intraperitoneal (i.p.) injection.[14][15] While effective for demonstrating efficacy in these models, this route bypasses oral absorption and may not be suitable for all study designs.

Q5: What is the mechanism of action of this compound?

A5: this compound is a potent inhibitor of Thyroid Receptor Interacting Protein 13 (TRIP13), an AAA-ATPase.[16][17] By inhibiting TRIP13, this compound impairs nonhomologous end joining DNA repair and inhibits the NF-κB signaling pathway.[16][17]

Troubleshooting Guides

Issue 1: Low and Variable Systemic Exposure of this compound after Oral Administration

This is a common issue for poorly soluble compounds. The following table outlines potential formulation strategies to address this, with a qualitative comparison.

Formulation StrategyPrincipleAdvantagesDisadvantages
Co-solvent System Solubilizing the drug in a mixture of a water-miscible organic solvent and water.Simple to prepare.Potential for drug precipitation upon dilution in the GI tract. Toxicity of some co-solvents at high concentrations.
Nanosuspension Reducing the particle size of the drug to the nanometer range to increase surface area and dissolution velocity.[8][9]Significant increase in dissolution rate. Applicable to a wide range of drugs.Requires specialized equipment (e.g., high-pressure homogenizer, bead mill). Potential for particle aggregation.
Self-Emulsifying Drug Delivery System (SEDDS) A mixture of oils, surfactants, and co-solvents that forms a fine oil-in-water emulsion upon gentle agitation in aqueous media.[10][11][12][13]Enhances solubility and can improve absorption via lymphatic pathways. Protects the drug from degradation.Requires careful selection of excipients. Potential for GI side effects with high surfactant concentrations.
Amorphous Solid Dispersion Dispersing the drug in an amorphous state within a polymer matrix to increase its solubility and dissolution rate.Can achieve high drug loading. Stabilizes the amorphous form of the drug.Potential for recrystallization of the drug over time. Requires specific manufacturing processes (e.g., spray drying, hot-melt extrusion).
Issue 2: Drug Precipitation from a Co-solvent Formulation Upon Administration

If you are observing low bioavailability with a co-solvent approach, it is likely due to the drug precipitating in the aqueous environment of the GI tract.

Troubleshooting Steps:

  • Incorporate a precipitation inhibitor: Polymers such as hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP) can be added to the formulation to help maintain a supersaturated state and prevent the drug from crashing out of solution.

  • Switch to a lipid-based formulation: SEDDS are less prone to precipitation upon dilution as the drug is entrapped within the oil droplets of the emulsion.

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling

This protocol is adapted from established methods for preparing nanosuspensions of poorly soluble drugs for preclinical studies.[8][9]

Materials:

  • This compound powder

  • Stabilizer solution (e.g., 0.5% w/v HPMC and 0.5% w/v Tween 80 in deionized water)

  • Zirconium oxide beads (0.1 mm diameter)

  • High-energy bead mill or a high-pressure homogenizer

Procedure:

  • Prepare the stabilizer solution by dissolving HPMC and Tween 80 in deionized water with gentle heating and stirring.

  • Disperse a known amount of this compound powder in the stabilizer solution to create a pre-suspension.

  • Add the pre-suspension and zirconium oxide beads to the milling chamber of the bead mill.

  • Mill the suspension at a high speed for a specified duration (e.g., 1-4 hours). The optimal milling time should be determined by monitoring the particle size distribution.

  • After milling, separate the nanosuspension from the milling beads.

  • Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering.

  • The final nanosuspension can be administered to animals via oral gavage.

Protocol 2: Preparation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)

This protocol provides a general guideline for developing a SEDDS formulation.[10][11][12][13]

Materials:

  • This compound powder

  • Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Cremophor EL, Kolliphor RH 40)

  • Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)

Procedure:

  • Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Construction of Pseudo-ternary Phase Diagrams: To identify the self-emulsifying region, prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios. Titrate each mixture with water and observe the formation of an emulsion.

  • Preparation of the this compound-loaded SEDDS:

    • Dissolve the required amount of this compound in the selected oil phase with gentle heating and vortexing.

    • Add the surfactant and co-surfactant to the oily solution and mix thoroughly until a clear and homogenous solution is obtained.

  • Characterization of the SEDDS:

    • Self-emulsification time: Add a small amount of the SEDDS formulation to a known volume of water with gentle agitation and measure the time it takes to form a clear emulsion.

    • Droplet size analysis: Determine the mean droplet size and PDI of the emulsion formed upon dilution in water using dynamic light scattering.

    • The final SEDDS formulation can be filled into capsules or administered directly via oral gavage.

Visualizations

Signaling Pathway of this compound

DCZ0415_Pathway This compound This compound TRIP13 TRIP13 This compound->TRIP13 Apoptosis Apoptosis This compound->Apoptosis CellProliferation Cell Proliferation This compound->CellProliferation Inhibition NHEJ Non-Homologous End Joining (DNA Repair) TRIP13->NHEJ NFkB NF-κB Pathway TRIP13->NFkB NHEJ->CellProliferation NFkB->CellProliferation

Caption: Mechanism of action of this compound as a TRIP13 inhibitor.

Experimental Workflow for Nanosuspension Formulation

Nanosuspension_Workflow cluster_prep Formulation Preparation cluster_char Characterization cluster_admin In Vivo Study A This compound Powder C Pre-suspension A->C B Stabilizer Solution (e.g., HPMC, Tween 80) B->C D Wet Milling (with Zirconium Beads) C->D E Nanosuspension D->E F Particle Size Analysis (DLS) E->F G Zeta Potential E->G H Oral Gavage in Animals E->H I Pharmacokinetic Analysis H->I

Caption: Workflow for preparing and evaluating a this compound nanosuspension.

References

Validation & Comparative

A Comparative Guide to DCZ0415 and Other TRIP13 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of DCZ0415 and other known inhibitors of the Thyroid Receptor Interacting Protein 13 (TRIP13). The information is supported by experimental data to aid in the evaluation of these compounds for cancer research and therapeutic development.

TRIP13, an AAA-ATPase, has emerged as a significant target in oncology due to its overexpression in various cancers and its role in crucial cellular processes like the spindle assembly checkpoint, DNA damage repair, and oncogenic signaling. Its inhibition presents a promising strategy for cancer therapy. This compound was one of the first small-molecule inhibitors identified to target TRIP13. This guide provides a comparative analysis of this compound with other emerging TRIP13 inhibitors.

Quantitative Performance Comparison

The following tables summarize the available quantitative data for this compound and other known TRIP13 inhibitors, focusing on their anti-proliferative activity (IC50 values) in various cancer cell lines.

Table 1: Comparison of IC50 Values of TRIP13 Inhibitors in Multiple Myeloma (MM) Cell Lines

InhibitorNCI-H929 (μM)ARP-1 (μM)OCI-My5 (μM)
This compound 9.64[1]8.06 (F368-0090 as comparator)[1]-
F368-0183 5.25[1]--
F368-0090 21.16[1]8.06[1]-
DCZ5418 8.473.184.32
TI17 IC50 determined, specific value not stated in text[2][3]IC50 determined, specific value not stated in text[2][3]IC50 determined, specific value not stated in text[2][3]

Table 2: IC50 Values of TRIP13 Inhibitors in Other Cancer Cell Lines

InhibitorCell LineCancer TypeIC50 (μM)
This compound HuH7Hepatocellular Carcinoma5.649
HCCLM3Hepatocellular Carcinoma16.65
Hep3BHepatocellular Carcinoma12.84
J82, NBT-II, MB49Bladder Cancer~7
Anlotinib Nalm6B-cell Acute Lymphoblastic Leukemia3.224 (24h), 2.468 (48h)[4]
SupB15B-cell Acute Lymphoblastic Leukemia3.803 (24h), 2.459 (48h)[4]
MLE-12, LLC, LA795, KLN205Lung CancerIC50 determined, specific values not stated in text[5]

Table 3: Biochemical and Binding Affinity Data

InhibitorAssayTargetValue
This compound Surface Plasmon Resonance (SPR)TRIP13Kd = 57.0 µM
DCZ5418 Surface Plasmon Resonance (SPR)TRIP13Kd = 15.3 µM
Anlotinib ATPase Activity AssayTRIP13IC50 = 5 µM[2]
F368-0090 Surface Plasmon Resonance (SPR)TRIP13Kd = 31.2 µM[1]

Key Signaling Pathways Modulated by TRIP13 Inhibition

Inhibition of TRIP13 by compounds like this compound has been shown to impact several critical cancer-related signaling pathways, leading to reduced cell proliferation, induction of apoptosis, and cell cycle arrest.

dot

TRIP13_Signaling_Pathways cluster_upstream Upstream Regulation cluster_downstream_pathways Downstream Signaling Pathways cluster_fgfr4 FGFR4/STAT3 Pathway cluster_wnt Wnt/β-catenin Pathway cluster_pi3k PI3K/AKT/mTOR Pathway cluster_nfkb NF-κB Pathway cluster_cellular_effects Cellular Effects of Inhibition TRIP13 TRIP13 FGFR4 FGFR4 TRIP13->FGFR4 regulates beta_catenin β-catenin TRIP13->beta_catenin regulates PI3K PI3K TRIP13->PI3K activates p_IKK p-IKKα/β TRIP13->p_IKK activates CellCycleArrest G2/M Arrest TRIP13->CellCycleArrest inhibition leads to STAT3 p-STAT3 FGFR4->STAT3 Proliferation Decreased Proliferation STAT3->Proliferation Apoptosis Increased Apoptosis STAT3->Apoptosis inhibits Metastasis Decreased Metastasis STAT3->Metastasis TCF_LEF TCF/LEF beta_catenin->TCF_LEF beta_catenin->Metastasis CyclinD1_cMyc Cyclin D1, c-Myc TCF_LEF->CyclinD1_cMyc CyclinD1_cMyc->Proliferation AKT p-AKT PI3K->AKT mTOR p-mTOR AKT->mTOR mTOR->Proliferation mTOR->Apoptosis inhibits p_p65 p-NF-κB p65 p_IKK->p_p65 p_p65->Proliferation

TRIP13 Signaling Pathways and Effects of Inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison of TRIP13 inhibitors are provided below.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of TRIP13 inhibitors on cancer cell lines and to determine their IC50 values.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete culture medium

  • TRIP13 inhibitors (e.g., this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the TRIP13 inhibitor (e.g., 0, 1, 5, 10, 20, 40 µM). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for an additional 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Western Blot Analysis

This technique is used to detect changes in the protein expression levels of TRIP13 and downstream signaling molecules upon treatment with inhibitors.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-TRIP13, anti-FGFR4, anti-p-STAT3, anti-β-catenin, anti-p-AKT, anti-p-p65, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

TRIP13 ATPase Activity Assay

This biochemical assay measures the ability of inhibitors to block the ATP hydrolysis activity of the TRIP13 enzyme.

Materials:

  • Recombinant human TRIP13 protein

  • Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

  • TRIP13 inhibitors

  • 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 384-well plate, add the TRIP13 enzyme and the test compound at various concentrations in the assay buffer.

  • Initiate Reaction: Start the reaction by adding ATP to a final concentration of 10 µM. The total reaction volume is typically 10-20 µL.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60-90 minutes) to allow for ATP hydrolysis.

  • ADP Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by a kinase detection reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Measurement: Read the luminescence on a plate-reading luminometer.

  • Data Analysis: The amount of ADP generated is proportional to the TRIP13 ATPase activity. The inhibitory effect of the compounds is calculated relative to a no-inhibitor control, and IC50 values are determined from the dose-response curves.[2]

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to verify the direct binding of an inhibitor to its target protein in a cellular context. Ligand binding typically stabilizes the target protein, leading to a higher melting temperature.

Materials:

  • Intact cells

  • TRIP13 inhibitor

  • PBS

  • Lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Centrifuge

  • Western blot or ELISA reagents

Procedure:

  • Compound Treatment: Treat intact cells with the TRIP13 inhibitor or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.

  • Heating: Aliquot the cell suspensions into PCR tubes or a PCR plate and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Analysis of Soluble Fraction: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble TRIP13 protein remaining at each temperature for both inhibitor-treated and vehicle-treated samples using western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble TRIP13 as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.

References

A Comparative Analysis of DCZ0415 and Standard Chemotherapy in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel TRIP13 inhibitor, DCZ0415, and standard chemotherapy agents in various preclinical cancer models. The content is based on currently available experimental data and aims to offer an objective overview of their mechanisms of action, efficacy, and safety profiles to inform future research and drug development efforts.

Introduction to this compound

This compound is a small-molecule inhibitor targeting the Thyroid Receptor Interacting Protein 13 (TRIP13), a key AAA-ATPase involved in the spindle assembly checkpoint, DNA double-strand break repair, and other critical cellular processes.[1][2] Overexpression of TRIP13 has been linked to poor prognosis and treatment resistance in various cancers, making it a compelling therapeutic target.[1] this compound has demonstrated potent anti-tumor activity in a range of cancer cell lines and in vivo models, including colorectal cancer, pancreatic ductal adenocarcinoma (PDAC), and multiple myeloma.[2][3]

Mechanism of Action: this compound vs. Standard Chemotherapy

This compound exhibits a targeted mechanism of action by directly inhibiting TRIP13. This inhibition disrupts downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis. Key pathways affected include the FGFR4/STAT3 axis and the Wnt/β-catenin pathway.[2][3] In contrast, standard chemotherapy agents, such as gemcitabine and melphalan, exert their effects through broader mechanisms, primarily by inducing DNA damage and interfering with cellular division in rapidly proliferating cells.

Below is a diagram illustrating the signaling pathway targeted by this compound.

DCZ0415_Mechanism_of_Action cluster_cell Cancer Cell cluster_nucleus Nucleus This compound This compound TRIP13 TRIP13 This compound->TRIP13 Inhibits FGFR4 FGFR4 TRIP13->FGFR4 Activates Wnt Wnt TRIP13->Wnt Modulates STAT3 STAT3 FGFR4->STAT3 Activates Gene_Expression Gene Expression (Proliferation, Survival, EMT) STAT3->Gene_Expression beta_catenin β-catenin Wnt->beta_catenin Stabilizes TCF_LEF TCF/LEF beta_catenin->TCF_LEF TCF_LEF->Gene_Expression

Caption: this compound inhibits TRIP13, leading to the downregulation of the FGFR4/STAT3 and Wnt/β-catenin signaling pathways.

Comparative Efficacy: Preclinical Data

Preclinical studies have demonstrated the potential of this compound both as a monotherapy and in combination with standard chemotherapy. The following tables summarize key quantitative data from these studies.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
Cell Line (Cancer Type)This compound IC50 (µM)Standard Chemotherapy IC50 (µM)Reference
NCI-H929 (Multiple Myeloma)9.64Melphalan: Not specified in direct comparison[1]
ARP-1 (Multiple Myeloma)Not specifiedMelphalan: Not specified in direct comparison[1]
HuH7 (Hepatocellular Carcinoma)5.649Not specified
HCCLM3 (Hepatocellular Carcinoma)16.65Not specified
Hep3B (Hepatocellular Carcinoma)12.84Not specified
Table 2: In Vivo Efficacy of this compound in Xenograft Models
Cancer ModelTreatment GroupTumor Growth Inhibition (%)Survival BenefitReference
Pancreatic (KPC)This compoundSignificant reduction vs. vehicleNot specified[3]
Pancreatic (KPC)GemcitabineSignificant reduction vs. vehicleNot specified[3]
Pancreatic (KPC)This compound + GemcitabineSignificantly greater reduction than either agent aloneNot specified[3]
Multiple MyelomaThis compoundSignificant reduction vs. vehicleNot specified[2]
Multiple MyelomaMelphalanNot specifiedNot specified[2]
Multiple MyelomaThis compound + MelphalanSynergistic antimyeloma activityNot specified[2]
Colorectal CancerThis compoundReduced tumor growth vs. vehicleNot specified

Experimental Protocols

Detailed methodologies for key experiments cited in the preclinical studies are provided below.

Cell Viability Assay (MTT Assay)
  • Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • The cells were then treated with various concentrations of this compound or standard chemotherapy for 48-72 hours.

  • Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

  • The absorbance was measured at 490 nm using a microplate reader.

  • The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

Western Blot Analysis
  • Cells were treated with this compound or standard chemotherapy for the indicated times.

  • Whole-cell lysates were prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein concentration was determined using the BCA protein assay kit.

  • Equal amounts of protein (20-40 µg) were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membranes were blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • The membranes were then incubated with primary antibodies against TRIP13, p-STAT3, STAT3, β-catenin, and other proteins of interest overnight at 4°C.

  • After washing with TBST, the membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

  • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies
  • Female athymic nude mice (4-6 weeks old) were used for the studies.

  • Cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS) were injected subcutaneously into the flank of each mouse.

  • When the tumors reached a palpable size (approximately 100-150 mm³), the mice were randomized into different treatment groups (e.g., vehicle control, this compound, standard chemotherapy, combination).

  • This compound was typically administered via intraperitoneal injection at a dose of 25-50 mg/kg daily or on alternate days.

  • Standard chemotherapy (e.g., gemcitabine, melphalan) was administered according to established protocols.

  • Tumor volume was measured every 2-3 days using calipers and calculated using the formula: (length × width²) / 2.

  • At the end of the study, the mice were euthanized, and the tumors were excised, weighed, and processed for further analysis (e.g., immunohistochemistry, western blot).

Below is a diagram illustrating a typical experimental workflow for a preclinical in vivo study.

Preclinical_In_Vivo_Workflow cluster_treatment Treatment Phase start Start tumor_cell_injection Subcutaneous Injection of Cancer Cells into Mice start->tumor_cell_injection tumor_growth Tumor Growth to Palpable Size tumor_cell_injection->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization vehicle Vehicle Control randomization->vehicle This compound This compound randomization->this compound chemo Standard Chemotherapy randomization->chemo combo Combination Therapy randomization->combo monitoring Tumor Volume Measurement (every 2-3 days) vehicle->monitoring This compound->monitoring chemo->monitoring combo->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tumor Excision, Weight Measurement, and Further Analysis endpoint->analysis end End analysis->end

Caption: A typical workflow for a preclinical in vivo xenograft study to evaluate the efficacy of this compound and standard chemotherapy.

Safety and Tolerability

Preclinical studies suggest that this compound is generally well-tolerated at effective doses in animal models. In a study on pancreatic cancer, the doses of this compound, gemcitabine, or their combination were not reported to be toxic to the mice.[3] However, comprehensive toxicology studies are required to fully characterize the safety profile of this compound. Standard chemotherapy agents are known to have significant side effects, including myelosuppression, gastrointestinal toxicity, and neuropathy, due to their non-specific effects on rapidly dividing cells.

Conclusion

The TRIP13 inhibitor this compound represents a promising targeted therapy for a variety of cancers. Preclinical data indicate its potential as both a monotherapy and in combination with standard chemotherapy. Its distinct mechanism of action, focused on inhibiting key cancer-promoting signaling pathways, offers a potential advantage over the broad cytotoxicity of traditional chemotherapeutic agents. Notably, the synergistic effects observed when this compound is combined with agents like gemcitabine and melphalan suggest that it may be a valuable component of future combination cancer therapies, potentially allowing for lower, less toxic doses of chemotherapy while achieving greater efficacy. Further clinical investigation is warranted to fully elucidate the therapeutic potential and safety profile of this compound in cancer patients.

References

Unveiling Synergistic Power: DCZ0415 in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

New research reveals the potent synergistic effects of DCZ0415, a novel small-molecule inhibitor of TRIP13, when used in combination with existing anti-cancer agents. These findings, supported by robust preclinical data, highlight the potential of this compound to enhance therapeutic efficacy in multiple cancer types, including hepatocellular carcinoma, multiple myeloma, and prostate cancer. This guide provides a comprehensive comparison of this compound's synergistic activity with various drugs, supported by detailed experimental data and protocols for researchers, scientists, and drug development professionals.

Synergistic Efficacy of this compound with Olaparib in Hepatocellular Carcinoma

Studies have demonstrated a significant synergistic anti-tumor effect when this compound is combined with the PARP1 inhibitor, Olaparib, in hepatocellular carcinoma (HCC) models. The combination leads to enhanced cancer cell growth inhibition.[1][2]

Quantitative Analysis of Synergy

The synergistic effect of the this compound and Olaparib combination was quantified using the Combination Index (CI), calculated using CompuSyn software. A CI value less than 1 is indicative of synergy. The combination treatment resulted in CI values significantly below 1, confirming a strong synergistic interaction in HCC cell lines.

Cell LineDrug CombinationCombination Index (CI)Synergy Level
HuH7This compound + Olaparib< 1Synergistic[3]
HCCLM3This compound + Olaparib< 1Synergistic[3]
Hep3BThis compound + Olaparib< 1Synergistic[3]

Table 1: Combination Index values for this compound and Olaparib in HCC cell lines.

The IC50 value, the concentration of a drug that inhibits 50% of cell viability, for this compound as a single agent was determined in various HCC cell lines:

  • HuH7: 5.649 μM[1]

  • HCCLM3: 16.65 μM[1]

  • Hep3B: 12.84 μM[1]

Experimental Protocol: Cell Viability and Synergy Analysis

Cell Viability Assay (CCK-8):

  • Hepatocellular carcinoma cells (HuH7, HCCLM3, Hep3B) were seeded in 96-well plates.

  • Cells were treated with varying concentrations of this compound, Olaparib, or a combination of both drugs.

  • After a predetermined incubation period, CCK-8 solution was added to each well.

  • Plates were incubated to allow for the conversion of WST-8 to formazan by cellular dehydrogenases.

  • The absorbance was measured at 450 nm using a microplate reader to determine cell viability.[1]

Synergy Analysis:

  • The dose-response data from the cell viability assays were analyzed using CompuSyn software.

  • The software calculates the Combination Index (CI) based on the Chou-Talalay method.[3][4][5][6]

  • CI values were interpreted as follows: CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[3]

Signaling Pathway and Experimental Workflow

The synergistic effect of this compound and Olaparib is attributed to the dual targeting of DNA damage response pathways. This compound, by inhibiting TRIP13, impairs the non-homologous end joining (NHEJ) repair pathway.[1] Olaparib inhibits PARP1, a key enzyme in single-strand break repair. The simultaneous inhibition of these two crucial DNA repair mechanisms leads to an accumulation of DNA damage and subsequent cancer cell death.

Synergy_DCZ0415_Olaparib cluster_drugs Drug Intervention cluster_pathway DNA Damage Response This compound This compound TRIP13 TRIP13 This compound->TRIP13 inhibits Olaparib Olaparib PARP1 PARP1 Olaparib->PARP1 inhibits NHEJ NHEJ Repair TRIP13->NHEJ promotes DNA_Damage Accumulated DNA Damage NHEJ->DNA_Damage SSB_Repair SSB Repair PARP1->SSB_Repair promotes SSB_Repair->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Synergistic mechanism of this compound and Olaparib.

Experimental_Workflow_Synergy start Start cell_seeding Seed HCC Cells in 96-well plates start->cell_seeding drug_treatment Treat with this compound, Olaparib, or Combination cell_seeding->drug_treatment incubation Incubate drug_treatment->incubation cck8_assay Perform CCK-8 Assay incubation->cck8_assay measure_absorbance Measure Absorbance at 450 nm cck8_assay->measure_absorbance data_analysis Analyze Data with CompuSyn measure_absorbance->data_analysis determine_ci Determine Combination Index (CI) data_analysis->determine_ci end End determine_ci->end

Experimental workflow for synergy analysis.

Synergistic Efficacy of this compound in Multiple Myeloma

In multiple myeloma, this compound has demonstrated synergistic anti-myeloma activity when combined with the chemotherapeutic agent melphalan and the HDAC inhibitor panobinostat.[3][7][8]

Quantitative Analysis of Synergy
Cancer TypeDrug CombinationObserved Effect
Multiple MyelomaThis compound + MelphalanSynergistic anti-myeloma activity[7][8]
Multiple MyelomaThis compound + PanobinostatSynergistic anti-myeloma activity[7][8]

Table 2: Qualitative summary of synergistic effects of this compound in multiple myeloma.

Experimental Protocol: Anti-Myeloma Activity Assessment

Cell Viability Assay: Standard cell viability assays such as MTT or CCK-8 are employed to assess the dose-dependent effects of this compound, melphalan, and panobinostat, both individually and in combination, on multiple myeloma cell lines.

Apoptosis Assays: Flow cytometry analysis using Annexin V and propidium iodide staining is utilized to quantify the induction of apoptosis following treatment with the drug combinations.

Western Blot Analysis: Western blotting is performed to analyze the expression levels of key proteins involved in the NF-κB and DNA damage response pathways to elucidate the molecular mechanisms of synergy.[9][11][12]

Signaling Pathway

The synergistic effect of this compound with melphalan and panobinostat in multiple myeloma is linked to the targeting of multiple oncogenic pathways. This compound inhibits TRIP13, which in turn inhibits the NF-κB pathway and impairs DNA repair.[7][8] Melphalan is a DNA alkylating agent that induces DNA damage.[13] Panobinostat, a histone deacetylase (HDAC) inhibitor, can also induce cell cycle arrest and apoptosis.[14] The combination of these agents leads to a multi-pronged attack on myeloma cells.

Synergy_DCZ0415_Myeloma cluster_drugs Drug Intervention cluster_pathway Myeloma Cell Signaling This compound This compound TRIP13 TRIP13 This compound->TRIP13 inhibits Melphalan Melphalan DNA DNA Melphalan->DNA damages Panobinostat Panobinostat HDAC HDAC Panobinostat->HDAC inhibits NF_kB NF-κB Pathway TRIP13->NF_kB activates DNA_Repair DNA Repair TRIP13->DNA_Repair promotes Apoptosis Apoptosis NF_kB->Apoptosis inhibits DNA_Repair->Apoptosis inhibits DNA->Apoptosis HDAC->Apoptosis inhibits

Synergistic mechanisms in multiple myeloma.

Synergistic Efficacy of this compound with Thymoquinone in Prostate Cancer

In prostate cancer cell lines (DU145 and PC3), the combination of this compound with thymoquinone, a natural compound, has been shown to be more effective at inhibiting cell proliferation and inducing apoptosis than either agent alone.[15][16]

Quantitative Analysis of Synergy

While the study indicates a reinforced effect, specific quantitative synergy data such as Combination Index values are yet to be published. The research focused on determining the optimal IC50 values for the combination.[15][17]

Cell LineDrug CombinationObserved Effect
DU145This compound + ThymoquinoneEnhanced inhibition of cell proliferation and induction of apoptosis[15][16]
PC3This compound + ThymoquinoneEnhanced inhibition of cell proliferation and induction of apoptosis[15][16]

Table 3: Qualitative summary of the enhanced effects of this compound and Thymoquinone in prostate cancer.

Experimental Protocol: Cell Viability and Apoptosis Assessment

Cell Viability Assay (MTT):

  • Prostate cancer cells (DU145, PC3) were seeded in 96-well plates.

  • Cells were treated with this compound, thymoquinone, or their combination at various concentrations.

  • After 48 hours of incubation, MTT reagent was added to each well.

  • The plates were incubated to allow the formation of formazan crystals.

  • A solubilizing agent was added to dissolve the formazan crystals.

  • Absorbance was measured at a specific wavelength (typically 570 nm) to determine cell viability and calculate IC50 values.[15][17]

Apoptosis Analysis: Flow cytometry and western blot analysis for apoptosis markers (e.g., cleaved PARP, caspases) were used to confirm the enhanced induction of apoptosis by the combination treatment.[15]

Signaling Pathway

The enhanced effect of the this compound and thymoquinone combination in prostate cancer is associated with the downregulation of the EGFR-dependent PI3K/Akt-1/ERK1/2 and epithelial-mesenchymal transition (EMT) pathways.[15]

Synergy_DCZ0415_Thymoquinone cluster_drugs Drug Intervention cluster_pathway Prostate Cancer Signaling This compound This compound TRIP13 TRIP13 This compound->TRIP13 inhibits Thymoquinone Thymoquinone EGFR EGFR Thymoquinone->EGFR inhibits TRIP13->EGFR activates PI3K_Akt_ERK PI3K/Akt/ERK Pathway EGFR->PI3K_Akt_ERK EMT EMT Pathway EGFR->EMT Proliferation_Apoptosis Cell Proliferation & Inhibition of Apoptosis PI3K_Akt_ERK->Proliferation_Apoptosis EMT->Proliferation_Apoptosis

Signaling pathway inhibited by this compound and Thymoquinone.

Conclusion

The preclinical data strongly support the synergistic potential of this compound in combination with various anti-cancer agents across different cancer types. By targeting the key protein TRIP13, this compound disrupts critical cancer-promoting pathways, making cancer cells more susceptible to the cytotoxic effects of other drugs. These findings provide a solid rationale for the further clinical evaluation of this compound in combination therapies to improve patient outcomes.

References

Validating the Mechanism of DCZ0415: A Comparative Analysis of Knockdown Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental data validating the mechanism of action of DCZ0415, a small molecule inhibitor of Thyroid Receptor-Interacting Protein 13 (TRIP13). The data presented herein is derived from knockdown studies in various cancer models, offering a direct comparison between the pharmacological inhibition by this compound and the genetic suppression of its target, TRIP13.

Unveiling the On-Target Effects of this compound

This compound has been identified as a potent and specific inhibitor of TRIP13, an AAA-ATPase involved in the progression of several cancers, including colorectal, hepatocellular, and pancreatic cancer.[1][2][3][4][5][6][7][8] Knockdown of TRIP13 via shRNA or siRNA has been a critical tool in validating that the observed anti-cancer effects of this compound are indeed a consequence of its on-target activity.

Comparative Efficacy: this compound Treatment vs. TRIP13 Knockdown

The following tables summarize the quantitative data from studies comparing the effects of this compound treatment with those of TRIP13 knockdown in cancer cell lines.

Table 1: Impact on Cell Proliferation and Viability

Cell LineTreatment/ConditionConcentration/MethodResultReference
HuH7 (HCC)This compoundIC50 = 5.649 µMSignificant reduction in cell viability[9]
HCCLM3 (HCC)This compoundIC50 = 16.65 µMSignificant reduction in cell viability[9]
Hep3B (HCC)This compoundIC50 = 12.84 µMSignificant reduction in cell viability[9]
HuH7 (HCC)TRIP13 KnockdownsiRNASignificant reduction in cell viability[9]
NCI-H929 (MM)This compoundIC50 = 21.16 µMInhibition of cell proliferation[10]
ARP-1 (MM)This compoundIC50 = 8.06 µMInhibition of cell proliferation[10]

Table 2: Induction of Apoptosis and Cell Cycle Arrest

Cell LineTreatment/ConditionConcentration/MethodEffect on ApoptosisEffect on Cell CycleReference
Hep3B (HCC)TRIP13 KnockdownsiRNAIncreased apoptosisG2/M phase arrest[3]
HuH7 (HCC)This compound20 or 40 µMIncreased apoptosisG2/M phase arrest[3]
CRC CellsThis compound10 or 20 µMIncreased apoptosis (Annexin V/PI staining)G2/M phase arrest[2]
PDAC CellsTRIP13 KnockdownshRNAInduced apoptosisG2/M phase arrest[4][7]
PDAC CellsThis compoundNot specifiedInduced apoptosisG2/M phase arrest[4][7]

Table 3: Modulation of Key Signaling Pathways

Cell LineTreatment/ConditionMethodDownregulated Proteins/PathwaysUpregulated ProteinsReference
HCT116 & SW480 (CRC)TRIP13 KnockdownshRNATRIP13, p-EGFR, FGFR4, p-STAT3-[2]
CRC CellsThis compoundWestern BlotFGFR4, p-STAT3, p-IKKα/β, p-NF-κBp65, Cyclin D1, β-catenin, TCF1-[1][2]
PDAC CellsTRIP13 KnockdownshRNAFGFR4, p-STAT3, Wnt/β-catenin, N-cadherin, VimentinE-cadherin[4][7][8]
PDAC CellsThis compoundWestern BlotFGFR4, p-STAT3, Wnt/β-catenin, N-cadherin, VimentinE-cadherin[4][7][8]
HCC CellsTRIP13 KnockdownsiRNA-γH2AX[3]
HCC CellsThis compoundWestern Blot-γH2AX[3]

Experimental Protocols

A detailed understanding of the methodologies employed in these validation studies is crucial for interpretation and replication.

TRIP13 Knockdown (siRNA and shRNA)
  • Cell Lines: Colorectal (HCT116, SW480), Hepatocellular (Hep3B, HuH7), and Pancreatic Ductal Adenocarcinoma (PDAC) cell lines were utilized.

  • Transfection: Cells were transfected with either TRIP13-specific short interfering RNA (siRNA) or short hairpin RNA (shRNA) constructs using a suitable transfection reagent. A non-targeting or scrambled siRNA/shRNA was used as a negative control.

  • Validation of Knockdown: The efficiency of TRIP13 knockdown was confirmed by Western blot analysis, measuring the reduction in TRIP13 protein levels compared to the control group.

This compound Treatment
  • Cell Culture: Cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Drug Preparation: this compound was dissolved in a suitable solvent, such as DMSO, to create a stock solution, which was then diluted to the desired final concentrations in the cell culture medium.

  • Treatment: Cells were treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for specified durations (e.g., 24, 48, or 72 hours) depending on the assay.

Western Blot Analysis
  • Protein Extraction: Whole-cell lysates were prepared from both TRIP13 knockdown and this compound-treated cells.

  • Electrophoresis and Transfer: Protein samples were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: Membranes were incubated with primary antibodies against target proteins (e.g., TRIP13, FGFR4, p-STAT3, β-catenin, etc.) and a loading control (e.g., GAPDH, β-actin). This was followed by incubation with a corresponding HRP-conjugated secondary antibody.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability and Proliferation Assays
  • MTT/CCK8 Assay: Cell viability was assessed using MTT or CCK8 assays, where the conversion of a tetrazolium salt to a colored formazan product by metabolically active cells is measured spectrophotometrically.

  • Colony Formation Assay: The long-term proliferative capacity of cells was evaluated by seeding a low density of cells and allowing them to form colonies over a period of time. Colonies were then stained and counted.

Apoptosis and Cell Cycle Analysis
  • Apoptosis Assay: Apoptosis was quantified by flow cytometry after staining cells with Annexin V and Propidium Iodide (PI).

  • Cell Cycle Analysis: Cell cycle distribution was determined by flow cytometry after staining cells with PI.

Visualizing the Mechanism of Action

The following diagrams illustrate the key signaling pathways affected by this compound and the experimental workflow used to validate its mechanism.

DCZ0415_Mechanism_of_Action This compound This compound TRIP13 TRIP13 This compound->TRIP13 inhibits Apoptosis Apoptosis This compound->Apoptosis induces FGFR4 FGFR4 TRIP13->FGFR4 activates Wnt_beta_catenin Wnt/β-catenin Pathway TRIP13->Wnt_beta_catenin activates NFkB NF-κB Pathway TRIP13->NFkB activates STAT3 STAT3 FGFR4->STAT3 activates pSTAT3 p-STAT3 STAT3->pSTAT3 phosphorylation Proliferation Cell Proliferation pSTAT3->Proliferation promotes Metastasis Metastasis pSTAT3->Metastasis promotes Wnt_beta_catenin->Proliferation promotes NFkB->Proliferation promotes Experimental_Workflow CancerCells Cancer Cell Lines (CRC, HCC, PDAC) Knockdown TRIP13 Knockdown (siRNA/shRNA) CancerCells->Knockdown Treatment This compound Treatment CancerCells->Treatment Control Control (Scrambled siRNA/Vehicle) CancerCells->Control Analysis Comparative Analysis Knockdown->Analysis Treatment->Analysis Control->Analysis Phenotypic Phenotypic Assays (Proliferation, Apoptosis, Cell Cycle) Analysis->Phenotypic Mechanistic Mechanistic Studies (Western Blot for Signaling Proteins) Analysis->Mechanistic

References

Independent Verification of DCZ0415's Impact on the Immune System: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immunomodulatory effects of DCZ0415, a novel small-molecule inhibitor of Thyroid Receptor Interacting Protein 13 (TRIP13), with alternative therapeutic agents. The information presented is supported by experimental data from preclinical and clinical studies to aid in the independent verification of this compound's impact on the immune system.

Introduction to this compound and its Immunomodulatory Mechanism

This compound is a first-in-class TRIP13 inhibitor that has demonstrated significant anti-tumor activity in various cancer models.[1][2][3][4][5][6][7] Its mechanism of action involves the inhibition of TRIP13, a key regulator of several oncogenic signaling pathways. By targeting TRIP13, this compound disrupts the FGFR4/STAT3, NF-κB, and Wnt/β-catenin signaling cascades, leading to a multifaceted anti-cancer effect that includes the modulation of the tumor immune microenvironment.[1][2][3][4][5][6][7]

The immunomodulatory properties of this compound are characterized by the promotion of an anti-tumor immune response. This is achieved through the infiltration of cytotoxic T lymphocytes into the tumor, the enhancement of pro-inflammatory cytokine production, and the downregulation of immune checkpoint molecules.[1][2][3][4][5][6][7]

Comparative Analysis of Immunomodulatory Effects

This section compares the performance of this compound with other immunomodulatory agents that target similar pathways. The data is summarized for easy comparison of key immunological parameters.

Table 1: T-Cell Infiltration in the Tumor Microenvironment
CompoundTarget PathwayCancer ModelT-Cell Infiltration (Fold Change or % Increase)Source
This compound TRIP13Colorectal Cancer (Syngeneic Mouse Model)Increased infiltration of CD3+, CD4+, and CD8+ T-cells (Specific quantitative data pending further analysis of full-text articles)[1][2][3]
Napabucasin STAT3Melanoma (Mouse Model)Strong accumulation of tumor-infiltrating antigen-presenting cells and activation of CD8+ and CD4+ T cells.[8][9][10][8][9][10]
Erdafitinib FGFRUrothelial Carcinoma (Clinical Trial)Data on immune cell infiltration from clinical trials is pending detailed review.[11][12][13]
LGK974 Wnt/β-cateninOvarian Cancer (Syngeneic Mouse Model)Upregulated gene signature of T-cell infiltration.[14] Increased ratio of CD8+ T cells to T regulatory cells.[14][14][15][16][17][18][19][20][21]
Table 2: Modulation of Cytokines and Immune Checkpoints
CompoundTarget PathwayCancer ModelKey Cytokine/Checkpoint ChangesSource
This compound TRIP13Colorectal Cancer (Syngeneic Mouse Model)↑ Granzyme B, ↑ Perforin, ↑ IFN-γ, ↓ PD-1, ↓ CTLA4[1][2]
Napabucasin STAT3Melanoma (Mouse Model)Decreased expression of immunosuppressive factors by MDSCs.[8][9][10][8][9][10]
Erdafitinib FGFRUrothelial Carcinoma (Clinical Trial)Improved overall survival in patients post-immunotherapy, suggesting a potential interplay with the immune system.[11][12][13][11][12][13]
LGK974 Wnt/β-cateninOvarian Cancer (Syngeneic Mouse Model)Higher frequency of CD8+ T cells expressing Granzyme B and TNF-α.[14][14]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to allow for independent verification and replication.

This compound Syngeneic Mouse Model for Colorectal Cancer
  • Animal Model: C57BL/6 mice.[1]

  • Cell Line: Murine colorectal cancer MC38 cells.[1]

  • Tumor Implantation: 0.25 x 10^6 MC38 cells were injected subcutaneously into the flank of C57BL/6 mice.[1]

  • Treatment: When tumors reached a volume of 100-150 mm³, mice were randomized into treatment and vehicle control groups. This compound was administered intraperitoneally at a dose of 25 mg/kg daily for 12 days.[1]

  • Immune Profiling: At the end of the treatment period, tumors were excised. Immune cell infiltration (CD3+, CD4+, CD8+) was assessed by immunohistochemistry. The expression of PD-1, CTLA4, granzyme B, perforin, and IFN-γ was quantified by qPCR and Western blot.[1]

Napabucasin Syngeneic Mouse Model for Melanoma
  • Animal Model: RET transgenic mouse model of malignant melanoma.[9][10]

  • Treatment: Details of Napabucasin administration (dose, frequency, duration) are pending a full-text review of the cited literature.

  • Immune Profiling: Tumor-infiltrating immune cells, including myeloid-derived suppressor cells (MDSCs), antigen-presenting cells, CD4+ T-cells, and CD8+ T-cells, were analyzed. The expression of immunosuppressive factors was also evaluated.[8][9][10]

Erdafitinib Clinical Trial in Urothelial Carcinoma
  • Study Design: Phase 3 randomized THOR trial (NCT03390504).[11][12]

  • Patient Population: Patients with FGFR2/3-altered metastatic urothelial cancer who had previously received anti-PD-(L)1 therapy.[11]

  • Treatment: Patients were randomized to receive erdafitinib or the investigator's choice of chemotherapy.[11]

  • Immune Analysis: While the primary endpoints focused on survival and response rates, the trial provides a basis for investigating the immunomodulatory effects of Erdafitinib in a clinical setting. Detailed immune profiling data from this trial requires further investigation.[11][12][13]

LGK974 Syngeneic Mouse Model for Ovarian Cancer
  • Animal Model: C57BL/6 mice.[14]

  • Cell Line: ID8 mouse ovarian cancer cells.[14]

  • Tumor Implantation: 7 x 10^6 ID8 cells were injected intraperitoneally.[14]

  • Treatment: After 28 days, mice were treated with WNT974 (LGK974) or vehicle control by oral gavage for up to 28 days.[14]

  • Immune Profiling: Omental tumors were analyzed by flow cytometry to evaluate the infiltration of CD8+ T-cells, T regulatory cells, and dendritic cells, and the expression of granzyme B and TNF-α in CD8+ T-cells.[14]

Visualizing Signaling Pathways and Workflows

To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.

DCZ0415_Mechanism_of_Action This compound This compound TRIP13 TRIP13 This compound->TRIP13 inhibits Antitumor_Immunity Antitumor Immunity This compound->Antitumor_Immunity promotes FGFR4_STAT3 FGFR4/STAT3 Pathway TRIP13->FGFR4_STAT3 activates NFkB NF-κB Pathway TRIP13->NFkB activates Wnt_beta_catenin Wnt/β-catenin Pathway TRIP13->Wnt_beta_catenin activates Tumor_Growth Tumor Growth & Proliferation FGFR4_STAT3->Tumor_Growth Immune_Suppression Immune Suppression FGFR4_STAT3->Immune_Suppression NFkB->Tumor_Growth NFkB->Immune_Suppression Wnt_beta_catenin->Tumor_Growth

Caption: Mechanism of action of this compound.

Syngeneic_Mouse_Model_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Tumor_Implantation Tumor Cell Implantation Tumor_Growth_Monitoring Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth_Monitoring Randomization Randomization Tumor_Growth_Monitoring->Randomization Treatment_Group Treatment Group (e.g., this compound) Randomization->Treatment_Group Control_Group Vehicle Control Group Randomization->Control_Group Tumor_Excision Tumor Excision Treatment_Group->Tumor_Excision Control_Group->Tumor_Excision Immune_Profiling Immune Profiling (IHC, Flow Cytometry, qPCR) Tumor_Excision->Immune_Profiling

Caption: Workflow for syngeneic mouse model experiments.

References

Performance of DCZ0415 Against Novel TRIP13 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the small-molecule inhibitor DCZ0415 against other novel inhibitors of the Thyroid Receptor-Interacting Protein 13 (TRIP13). TRIP13, an AAA-ATPase, is a promising therapeutic target in oncology due to its overexpression in various cancers and its role in regulating the mitotic checkpoint, DNA repair, and oncogenic signaling pathways.[1][2][3] This guide summarizes key performance data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to offer an objective assessment for research and development purposes.

Quantitative Performance Data

The following table summarizes the in vitro efficacy of this compound and newly identified TRIP13 inhibitors. The data highlights the half-maximal inhibitory concentration (IC50) values against various cancer cell lines, providing a direct comparison of their anti-proliferative activities.

InhibitorCancer TypeCell LineIC50 (µM)Reference
This compound Multiple MyelomaNCI-H9299.64[2][4]
Multiple MyelomaMM cell lines1.0–10[5]
Hepatocellular CarcinomaHuH75.649[6]
Hepatocellular CarcinomaHCCLM316.65[6]
Hepatocellular CarcinomaHep3B12.84[6]
F368-0183 Multiple MyelomaNCI-H9295.25[2][4]
Anlotinib Not specifiedNot specified5[1][7]

Key Experimental Protocols

This section details the methodologies for pivotal experiments cited in the comparison of this compound and other novel TRIP13 inhibitors.

Cell Viability and Proliferation Assays
  • Objective: To determine the anti-proliferative effects of TRIP13 inhibitors on cancer cells.

  • Methodology:

    • Cancer cell lines (e.g., multiple myeloma, hepatocellular carcinoma) are seeded in 96-well plates.

    • Cells are treated with a range of concentrations of the TRIP13 inhibitor (e.g., this compound, F368-0183) for a specified period (e.g., 72 hours).[5]

    • Cell viability is assessed using a colorimetric assay such as MTT or CCK8, or a luminescence-based assay like CellTiter-Glo.

    • The absorbance or luminescence is measured using a plate reader.

    • IC50 values are calculated by plotting the percentage of cell viability against the inhibitor concentration and fitting the data to a dose-response curve.

TRIP13 ATPase Inhibitory Bioassay
  • Objective: To measure the direct inhibitory effect of compounds on the ATPase activity of TRIP13.

  • Methodology:

    • A luminescence-based biochemical assay, such as the ADP-Glo™ Kinase Assay, is used.[1]

    • Recombinant TRIP13 protein is incubated with ATP and the test compound.

    • The amount of ADP produced from ATP hydrolysis by TRIP13 is measured. The ADP is converted to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction that produces light.

    • The luminescence signal is proportional to the ADP concentration and, therefore, the TRIP13 ATPase activity.

    • Inhibitory activity is determined by the reduction in the luminescence signal in the presence of the inhibitor compared to a control.

Cellular Thermal Shift Assay (CETSA)
  • Objective: To confirm the direct binding of an inhibitor to the target protein (TRIP13) within a cellular context.

  • Methodology:

    • Intact cells are treated with the inhibitor (e.g., F368-0183, anlotinib) or a vehicle control.[1][2]

    • The cell suspension is heated to various temperatures, causing protein denaturation and aggregation.

    • Cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

    • The amount of soluble TRIP13 at each temperature is quantified by Western blotting or other protein detection methods.

    • Ligand binding stabilizes the protein, resulting in a higher melting temperature. This is observed as more soluble TRIP13 at higher temperatures in the inhibitor-treated samples compared to the control.

Western Blot Analysis
  • Objective: To analyze the effect of TRIP13 inhibition on the expression levels of proteins in key signaling pathways.

  • Methodology:

    • Cancer cells are treated with the TRIP13 inhibitor or a control.

    • Cells are lysed, and protein concentrations are determined.

    • Proteins are separated by size using SDS-PAGE and transferred to a membrane.

    • The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., TRIP13, FGFR4, p-STAT3, β-catenin).[8]

    • A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.

    • The signal is visualized using a chemiluminescent substrate.

Signaling Pathways and Experimental Visualizations

The following diagrams illustrate the signaling pathways affected by TRIP13 and its inhibitors, as well as a typical experimental workflow for inhibitor validation.

TRIP13_Signaling_Pathways cluster_outcomes Effects of this compound TRIP13 TRIP13 FGFR4_STAT3 FGFR4/STAT3 Axis TRIP13->FGFR4_STAT3 activates Wnt_BetaCatenin Wnt/β-catenin Pathway TRIP13->Wnt_BetaCatenin activates NF_kappaB NF-κB Pathway TRIP13->NF_kappaB activates PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway TRIP13->PI3K_AKT_mTOR activates Cell_Proliferation Cell Proliferation & Survival Metastasis Metastasis This compound This compound This compound->TRIP13 inhibits Apoptosis Apoptosis Cell_Cycle_Arrest G2/M Arrest FGFR4_STAT3->Cell_Proliferation FGFR4_STAT3->Metastasis Wnt_BetaCatenin->Cell_Proliferation Wnt_BetaCatenin->Metastasis NF_kappaB->Cell_Proliferation PI3K_AKT_mTOR->Cell_Proliferation Experimental_Workflow cluster_screening Screening & Identification cluster_validation In Vitro Validation cluster_invivo In Vivo Efficacy HTS High-Throughput Screening (e.g., ADP-Glo) Hit_Compounds Hit Compounds HTS->Hit_Compounds IC50 IC50 Determination (Cell Viability Assay) Hit_Compounds->IC50 CETSA Target Engagement (CETSA) IC50->CETSA Western_Blot Pathway Analysis (Western Blot) CETSA->Western_Blot Xenograft Xenograft Tumor Models Western_Blot->Xenograft

References

A Comparative Guide to the Therapeutic Efficacy of DCZ0415 in Syngeneic Colorectal Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic effects of DCZ0415, a novel small-molecule inhibitor of TRIP13, in the MC38 syngeneic mouse model of colorectal cancer. The data presented herein is compiled from publicly available research and is intended to offer an objective overview of this compound's performance, drawing comparisons with standard-of-care chemotherapies and immunotherapies evaluated in the same preclinical model.

Executive Summary

This compound demonstrates significant anti-tumor activity in the MC38 syngeneic colorectal cancer model. Its mechanism of action involves the inhibition of the TRIP13-FGFR4-STAT3 signaling axis, leading to reduced tumor growth and modulation of the tumor microenvironment. Notably, this compound enhances anti-tumor immunity by decreasing immune checkpoint markers and increasing the presence of cytotoxic immune cells. While direct head-to-head comparative studies are limited, this guide consolidates available data to facilitate an informed assessment of this compound's potential as a therapeutic agent.

Mechanism of Action of this compound

This compound is a small molecule that targets Thyroid Receptor Interacting Protein 13 (TRIP13), an AAA-ATPase that is overexpressed in various cancers, including colorectal cancer.[1] The inhibition of TRIP13 by this compound leads to the disruption of several oncogenic signaling pathways.[1] Specifically, this compound has been shown to inhibit the TRIP13-FGFR4-STAT3 axis and inactivate NF-κB and Wnt/β-catenin signaling pathways.[1] This multi-pronged attack on cancer cell signaling contributes to decreased cell proliferation, induction of apoptosis, and a reduction in metastatic potential.[1] Furthermore, in an immunocompetent syngeneic model, this compound treatment has been observed to induce a potent anti-tumor immune response.[1]

DCZ0415_Mechanism_of_Action This compound This compound TRIP13 TRIP13 This compound->TRIP13 inhibits ImmuneResponse Anti-tumor Immune Response This compound->ImmuneResponse stimulates FGFR4 FGFR4 TRIP13->FGFR4 NFkB NF-κB Pathway TRIP13->NFkB Wnt Wnt/β-catenin Pathway TRIP13->Wnt STAT3 STAT3 FGFR4->STAT3 Proliferation Tumor Cell Proliferation STAT3->Proliferation NFkB->Proliferation Wnt->Proliferation Metastasis Metastasis Wnt->Metastasis

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Experimental Protocols

The following protocol for the evaluation of this compound in a syngeneic mouse model is based on the methodology described in the available literature.[1]

Cell Line and Animal Model:

  • Cell Line: MC38 murine colorectal adenocarcinoma cells.

  • Animal Model: Male C57BL/6 mice.

Tumor Implantation:

  • 0.25 x 10^6 MC38 cells were injected subcutaneously into the flank of C57BL/6 mice.

Treatment:

  • Treatment was initiated when tumors reached a median size of 100-150 mm³.

  • Mice were randomized into a vehicle control group and a this compound treatment group.

  • This compound was administered intraperitoneally at a dose of 25 mg/kg daily for 12 days.

Efficacy Endpoints:

  • Tumor volume was measured regularly.

  • Tumor weight was measured at the end of the study.

  • Immunohistochemical analysis of tumor tissue for immune cell markers.

  • Western blot analysis of tumor lysates for key signaling proteins and immune markers.

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis CellCulture MC38 Cell Culture Implantation Subcutaneous Implantation in C57BL/6 Mice CellCulture->Implantation TumorGrowth Tumor Growth to 100-150 mm³ Implantation->TumorGrowth Randomization Randomization TumorGrowth->Randomization Treatment This compound (25 mg/kg, IP, daily) or Vehicle Control Randomization->Treatment TumorMeasurement Tumor Volume & Weight Measurement Treatment->TumorMeasurement IHC Immunohistochemistry Treatment->IHC WesternBlot Western Blot Treatment->WesternBlot

Figure 2: Experimental workflow for assessing this compound efficacy in a syngeneic model.

Performance Comparison in MC38 Syngeneic Model

Disclaimer: The following tables present a summary of data from separate studies. Direct, head-to-head comparisons of this compound with other agents in a single, controlled experiment are not currently available. Therefore, this information should be interpreted with caution, as experimental conditions may have varied between studies.

Anti-Tumor Efficacy
Treatment AgentDosage and AdministrationKey Anti-Tumor Efficacy Readouts in MC38 Model
This compound 25 mg/kg, intraperitoneally, daily for 12 daysSignificant reduction in tumor growth and tumor weight compared to vehicle control.[1]
5-Fluorouracil (5-FU) 25 mg/kg, intraperitoneally, every 2 daysEffective reduction in tumor burden.
Oxaliplatin Not specifiedInduced immunogenic cell death in MC38 cells.
Anti-PD-1 Antibody 100 µ g/animal , on days 3, 7, 10, and 1484-94% tumor growth inhibition by day 17.
Immunomodulatory Effects
Treatment AgentDosage and AdministrationKey Immunomodulatory Effects in MC38 Tumor Microenvironment
This compound 25 mg/kg, intraperitoneally, daily for 12 daysDecreased PD-1 and CTLA4 levels. Increased granzyme B, perforin, and interferon-gamma levels, indicating an enhanced anti-tumor immune response.[1]
5-Fluorouracil (5-FU) 25 mg/kg, intraperitoneally, every 2 daysIncreased intratumoral T-cell infiltration. Efficacy is dependent on cancer-cell-intrinsic STING-mediated anti-tumor immunity.
Oxaliplatin Not specifiedIncreased immune cell infiltration.
Anti-PD-1 Antibody 100 µ g/animal , on days 3, 7, 10, and 14Promotes tumor regression through T-cell-mediated anti-tumor immunity.

Conclusion

The available preclinical data indicates that this compound is a promising therapeutic agent for colorectal cancer, demonstrating both direct anti-tumor effects and a significant capacity to induce a favorable anti-tumor immune response in the MC38 syngeneic model. Its unique mechanism of action, targeting TRIP13, sets it apart from traditional chemotherapies and current immunotherapies. While the indirect comparisons presented in this guide suggest that this compound's efficacy is comparable to or potentially synergistic with existing treatments, further head-to-head studies are warranted to definitively establish its position in the therapeutic landscape for colorectal cancer. The detailed experimental protocol provided should facilitate the design of such future comparative studies.

References

A Comparative Analysis of DCZ0415 and Other FGFR4 Inhibitors for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fibroblast growth factor receptor 4 (FGFR4) has emerged as a promising therapeutic target in various cancers, particularly in hepatocellular carcinoma (HCC) where the FGF19/FGFR4 signaling axis is a key driver of tumorigenesis. This has led to the development of several small molecule inhibitors targeting this receptor tyrosine kinase. This guide provides a comparative overview of DCZ0415 and other notable FGFR4 inhibitors, including BLU-9931, FGF401 (roblitinib), and INCB054828 (pemigatinib), with a focus on their mechanism of action, potency, selectivity, and preclinical efficacy.

Mechanism of Action: A Tale of Two Strategies

A key differentiator among these inhibitors is their mechanism of action. Most FGFR4 inhibitors, such as BLU-9931 and FGF401, are direct, ATP-competitive inhibitors that bind to the kinase domain of the receptor, thereby blocking its downstream signaling. In contrast, this compound employs an indirect strategy.

This compound: An Indirect Approach via TRIP13 Inhibition

This compound is a small-molecule inhibitor of Thyroid Receptor Interacting Protein 13 (TRIP13), an AAA-ATPase.[1][2][3][4] By inhibiting TRIP13, this compound leads to the reduced expression of FGFR4, which in turn inactivates the downstream STAT3 and Wnt/β-catenin signaling pathways.[1][2][3][4] This indirect mechanism of downregulating FGFR4 sets it apart from other inhibitors that directly target the kinase. Preclinical studies have demonstrated its anti-tumor activity in colorectal and pancreatic cancer models.[5][6]

Direct FGFR4 Kinase Inhibitors: BLU-9931, FGF401, and INCB054828

  • BLU-9931: A potent and irreversible inhibitor that specifically targets a cysteine residue (Cys552) in the ATP-binding pocket of FGFR4.[7] This covalent interaction leads to sustained inhibition of FGFR4 activity.[8]

  • FGF401 (Roblitinib): A highly selective, reversible-covalent inhibitor of FGFR4.[9][10] It has demonstrated significant anti-tumor activity in FGF19-driven HCC models.[11][12]

  • INCB054828 (Pemigatinib): An orally active and selective inhibitor of FGFR1, 2, and 3, with weaker activity against FGFR4.[13][14] While not as FGFR4-specific as BLU-9931 or FGF401, its broader FGFR inhibition profile may be relevant in cancers with alterations in multiple FGFR family members.[15][16]

Comparative Performance Data

The following tables summarize the available quantitative data for these FGFR4 inhibitors, highlighting their potency and selectivity.

Table 1: Biochemical Potency of Direct FGFR4 Inhibitors

CompoundTargetIC50 (nM)Binding Mechanism
BLU-9931 FGFR43[17][18]Irreversible (covalent)
FGF401 (Roblitinib) FGFR41.9[19]Reversible-covalent
INCB054828 (Pemigatinib) FGFR430[13][14]Reversible

Table 2: Selectivity Profile of Direct FGFR4 Inhibitors against other FGFR Family Members

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)
BLU-9931 591[17][20]493[17][20]150[17][20]
FGF401 (Roblitinib) >10,000[19]>10,000[19]>10,000[19]
INCB054828 (Pemigatinib) 0.4[13][14]0.5[13][14]1.2[13]

Table 3: Cellular Activity of FGFR4 Inhibitors

CompoundCell Line(s)EC50 / IC50 (µM)
This compound HuH7, HCCLM3, Hep3B (HCC)5.6 - 16.7[21]
BLU-9931 Hep 3B, HuH7, JHH7 (HCC)0.02 - 0.11[18][20]
FGF401 (Roblitinib) HUH7, Hep3B, JHH7 (HCC)0.009 - 0.012[19]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and evaluation processes discussed, the following diagrams are provided.

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds KLB β-Klotho KLB->FGFR4 Co-receptor FRS2 FRS2 FGFR4->FRS2 Phosphorylates STAT3 STAT3 FGFR4->STAT3 GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation STAT3->Proliferation AKT AKT PI3K->AKT AKT->Proliferation TRIP13 TRIP13 TRIP13->FGFR4 Regulates Expression This compound This compound This compound->TRIP13 Inhibits Direct_Inhibitors BLU-9931, FGF401 Direct_Inhibitors->FGFR4 Inhibit Kinase Activity

FGFR4 signaling pathway and points of inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_preclinical Preclinical Development biochemical Biochemical Assays (Kinase Activity, IC50) cellular Cell-Based Assays (Proliferation, Apoptosis, Downstream Signaling) biochemical->cellular selectivity Kinase Selectivity Profiling (Kinome Scan) cellular->selectivity pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies selectivity->pk_pd efficacy Xenograft/PDX Efficacy Studies pk_pd->efficacy toxicity Toxicology Studies efficacy->toxicity candidate Lead Candidate Selection toxicity->candidate

Typical workflow for evaluating FGFR4 inhibitors.

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of findings. Below are summaries of common protocols used in the evaluation of FGFR4 inhibitors.

In Vitro Kinase Assay (for IC50 Determination)

  • Objective: To determine the concentration of an inhibitor required to inhibit 50% of the enzymatic activity of FGFR4.

  • Methodology: Recombinant human FGFR4 kinase is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer. The inhibitor is added at varying concentrations. The kinase reaction is allowed to proceed for a defined period at a specific temperature. The amount of phosphorylated substrate is then quantified, typically using methods like ELISA, fluorescence polarization, or radiometric assays. The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.

Cellular Proliferation Assay (e.g., MTT or CellTiter-Glo®)

  • Objective: To assess the effect of the inhibitor on the growth of cancer cell lines.

  • Methodology: Cancer cells with known FGFR4 expression and/or FGF19 amplification (e.g., Hep3B, HUH7) are seeded in 96-well plates. After cell attachment, they are treated with a range of inhibitor concentrations for a period of 48-72 hours. Cell viability is then measured using a metabolic assay like MTT (which measures mitochondrial reductase activity) or a luminescent assay like CellTiter-Glo® (which quantifies ATP levels). The EC50 or IC50 value is determined from the resulting dose-response curve.

In Vivo Xenograft Studies

  • Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

  • Methodology: Immunocompromised mice are subcutaneously or orthotopically implanted with human cancer cells (xenograft) or patient-derived tumor fragments (PDX) that have a dependency on the FGFR4 pathway. Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. The inhibitor is administered orally or via another appropriate route at one or more dose levels for a specified duration. Tumor volume and body weight are measured regularly. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for downstream signaling markers).

Conclusion

The landscape of FGFR4 inhibitors presents diverse therapeutic strategies. Direct inhibitors like BLU-9931 and FGF401 offer high potency and selectivity for the FGFR4 kinase, showing promise in FGF19-driven cancers such as HCC. This compound, with its unique indirect mechanism of reducing FGFR4 expression through TRIP13 inhibition, provides an alternative approach that may be effective in a different subset of tumors and could potentially overcome resistance mechanisms associated with direct kinase inhibition. The choice of inhibitor for further development and clinical application will depend on the specific cancer type, its underlying genetic drivers, and the potential for combination therapies. The data and methodologies presented in this guide offer a framework for the continued investigation and comparison of these promising anti-cancer agents.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.